Latanoprost tris(triethylsilyl) ether
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-triethylsilyloxypentyl]-3,5-bis(triethylsilyloxy)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82O5Si3/c1-12-50(13-2,14-3)47-39(33-32-38-28-24-23-25-29-38)34-35-41-40(30-26-21-22-27-31-44(45)46-37(10)11)42(48-51(15-4,16-5)17-6)36-43(41)49-52(18-7,19-8)20-9/h21,23-26,28-29,37,39-43H,12-20,22,27,30-36H2,1-11H3/b26-21-/t39-,40+,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOEHDXBRAVIY-ONPUMRPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(C(C1CCC(CCC2=CC=CC=C2)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82O5Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647796 | |
| Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477884-78-9 | |
| Record name | Latanoprost tris(triethylsilyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477884789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-bis(triethylsilyloxy)-2-[3(R)-(5-phenyl-3-triethylsilyloxy)pentyl]cyclopentyl}-5-heptenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROST TRIS(TRIETHYLSILYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MHT3VQ4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Latanoprost tris(triethylsilyl) ether chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Latanoprost tris(triethylsilyl) ether. This compound is a key synthetic intermediate and a known impurity in the production of Latanoprost, a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma and ocular hypertension.
Chemical Structure and Properties
This compound is the fully protected form of Latanoprost, where the three hydroxyl groups have been converted to their respective triethylsilyl ethers. This derivatization significantly alters the polarity and reactivity of the parent molecule, making it amenable to specific synthetic transformations and chromatographic purification.
Table 1: Chemical Identifiers and Structural Information
| Parameter | Value |
| IUPAC Name | Isopropyl (Z)-7-((1R,2R,3R,5S)-2-((R)-5-phenyl-3-((triethylsilyl)oxy)pentyl)-3,5-bis((triethylsilyl)oxy)cyclopentyl)hept-5-enoate[1] |
| Synonyms | Latanoprost Related Compound D, Latanoprost EP Impurity J |
| CAS Number | 477884-78-9[1][2] |
| Molecular Formula | C₄₄H₈₂O₅Si₃[1][2][3] |
| Molecular Weight | 775.38 g/mol [2][3] |
| Stereochemistry | Absolute[3] |
| SMILES | CC--INVALID-LINK--(CC)O--INVALID-LINK--CC[C@@H]2--INVALID-LINK----INVALID-LINK--(CC)CC">C@HO--INVALID-LINK--(CC)CC[3] |
| InChIKey | BDKOEHDXBRAVIY-ONPUMRPCSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Neat oil |
| Solubility | Soluble in chloroform |
| Storage | Store at -20°C for long-term stability |
Synthesis and Experimental Protocols
The synthesis of this compound involves the protection of the three hydroxyl groups of Latanoprost using a silylating agent. A general and representative protocol for this transformation is detailed below.
Experimental Protocol: Synthesis of this compound
Objective: To protect the hydroxyl groups of Latanoprost via silylation to yield this compound.
Materials:
-
Latanoprost
-
Triethylsilyl chloride (TESCl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Latanoprost (1 equivalent) in anhydrous DMF or DCM.
-
Addition of Base: To the stirred solution, add imidazole (3.3 - 4.5 equivalents) or triethylamine (3.3 - 4.5 equivalents). The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Silylation: Cool the mixture to 0 °C in an ice bath. Slowly add triethylsilyl chloride (3.3 - 4.0 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (Latanoprost) and the appearance of a new, less polar spot corresponding to the product.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Note: The exact equivalents of reagents and reaction times may need to be optimized based on the specific scale and reaction conditions.
Analytical Data
Table 3: Representative ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Representative) |
| ~ 7.30 - 7.10 | m | Aromatic protons (phenyl ring) |
| ~ 5.40 | m | Olefinic protons (-CH=CH-) |
| ~ 4.90 | sept | Isopropyl ester CH |
| ~ 4.20 - 3.50 | m | Protons on carbons bearing silyloxy groups |
| ~ 2.80 | t | Benzylic protons (-CH₂-Ph) |
| ~ 2.30 - 1.50 | m | Aliphatic protons (cyclopentane and side chains) |
| ~ 1.20 | d | Isopropyl ester CH₃ |
| ~ 0.95 | t | Triethylsilyl -CH₃ |
| ~ 0.60 | q | Triethylsilyl -CH₂- |
Table 4: Representative ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment (Representative) |
| ~ 173 | Ester carbonyl carbon |
| ~ 142 | Aromatic quaternary carbon |
| ~ 130 - 125 | Aromatic and olefinic carbons |
| ~ 80 - 70 | Carbons bearing silyloxy groups |
| ~ 67 | Isopropyl ester CH |
| ~ 55 - 20 | Aliphatic carbons |
| ~ 22 | Isopropyl ester CH₃ |
| ~ 7 | Triethylsilyl -CH₃ |
| ~ 5 | Triethylsilyl -CH₂- |
Table 5: Representative Mass Spectrometry Data
| m/z | Ion Type |
| 775.5 | [M+H]⁺ |
| 797.5 | [M+Na]⁺ |
| 745.5 | [M - C₂H₅]⁺ |
| 645.4 | [M - Si(C₂H₅)₃]⁺ |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the relationship of this compound to its parent compound and a typical experimental workflow for its synthesis and purification.
Caption: Chemical relationship between Latanoprost and its silyl (B83357) ether derivative.
Caption: A typical workflow for the synthesis and purification process.
References
Synthesis and Characterization of Latanoprost Tris(triethylsilyl) Ether: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension. The synthesis of Latanoprost and its analogues often involves the protection of hydroxyl groups to ensure regioselectivity in subsequent chemical transformations. This technical guide focuses on Latanoprost tris(triethylsilyl) ether, a key intermediate formed by the silylation of the three hydroxyl groups of Latanoprost. This derivative, also identified as Latanoprost Related Compound D or Latanoprost EP Impurity J, serves as a crucial component in synthetic and analytical processes. This document outlines the synthesis, purification, and characterization of this compound, providing a framework for its preparation and analysis in a research and development setting.
Introduction
The chemical synthesis of complex organic molecules like Latanoprost necessitates a strategic approach to protect reactive functional groups. The three hydroxyl groups on the Latanoprost molecule are susceptible to various reagents used in multi-step syntheses. Protection of these hydroxyls as silyl (B83357) ethers is a common and effective strategy due to the ease of their formation and subsequent deprotection under mild conditions. Triethylsilyl (TES) ethers, in particular, offer a balance of stability and reactivity, making them suitable for this purpose. The resulting this compound is a key precursor in certain synthetic routes to Latanoprost and is also monitored as a related substance in quality control procedures.[1][2][3][4][5][6][7][8][9][10][11]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Isopropyl (Z)-7-{(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-(triethylsilyloxy)pentyl]-3,5-bis(triethylsilyloxy)cyclopentyl}hept-5-enoate | [4] |
| Synonyms | Latanoprost Related Compound D, Latanoprost EP Impurity J | [1][2][4][7] |
| CAS Number | 477884-78-9 | [1][2][3][4][5][7][12][8] |
| Molecular Formula | C₄₄H₈₂O₅Si₃ | [3][7][12][8][9] |
| Molecular Weight | 775.38 g/mol | [3][7][8][9] |
| Appearance | Neat oil | |
| Solubility | Soluble in Chloroform, Semi-soluble in Acetonitrile (with heat) | [13] |
| Purity | ≥95% (commercially available reference standard) | [13] |
Synthesis Pathway
The synthesis of this compound involves the protection of the three hydroxyl groups of Latanoprost using a silylating agent, triethylsilyl chloride (TESCl), in the presence of a suitable base and solvent.
References
- 1. Latanoprost Related Compound D - CAS - 477884-78-9 | Axios Research [axios-research.com]
- 2. chemwhat.com [chemwhat.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. Latanoprost EP Impurity J | CAS No- 477884-78-9 | Simson Pharma Limited [simsonpharma.com]
- 6. Latanoprost Impurities | SynZeal [synzeal.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. alentris.org [alentris.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. clearsynth.com [clearsynth.com]
- 13. caymanchem.com [caymanchem.com]
The Pivotal Role of Latanoprost Tris(triethylsilyl) Ether in Modern Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprost (B1674536), a potent prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension. Its complex stereochemistry necessitates a sophisticated synthetic approach, in which the strategic use of protecting groups is paramount. This technical guide delves into the critical role of Latanoprost tris(triethylsilyl) ether, a key intermediate that enables the selective and high-yield synthesis of Latanoprost. We will explore the chemical properties, detailed experimental protocols for its formation and deprotection, and its central position in the overall synthetic workflow from the versatile Corey lactone diol. Furthermore, this guide will elucidate the mechanism of action of Latanoprost through a detailed signaling pathway diagram.
Introduction: The Significance of Silyl (B83357) Ethers in Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds with diverse physiological functions, and their synthetic analogues are of significant therapeutic interest. The synthesis of these molecules is often challenged by the presence of multiple hydroxyl groups, which can interfere with desired chemical transformations. The use of protecting groups, particularly silyl ethers, has become an indispensable strategy to temporarily mask these reactive functionalities.
Triethylsilyl (TES) ethers, in particular, offer a favorable balance of stability and ease of cleavage under mild conditions. In the context of Latanoprost synthesis, the formation of this compound is a crucial step that facilitates high-yield and stereoselective reactions at other parts of the molecule. This intermediate effectively shields the three hydroxyl groups of the Latanoprost core, preventing unwanted side reactions during the modification of the cyclopentane (B165970) ring and the elaboration of the side chains.
Physicochemical Properties and Spectroscopic Data
This compound is a lipophilic compound that is readily soluble in common organic solvents, which facilitates its purification and handling in subsequent synthetic steps. While specific spectroscopic data for the tris(triethylsilyl) ether is not widely published, the following table summarizes the key physicochemical properties and representative spectroscopic data for a closely related di-triethylsilyl protected intermediate, which provides valuable insights into the characterization of such silylated prostaglandin analogues.
| Property | Value |
| Molecular Formula | C₄₄H₈₂O₅Si₃ |
| Molecular Weight | 775.4 g/mol |
| Appearance | Colorless oil |
| Solubility | Soluble in dichloromethane, ethyl acetate (B1210297), hexane (B92381) |
| ¹H NMR (300 MHz, CDCl₃) δ | 0.6 (m, 18H), 0.95 (t, J=15.9 Hz, 27H), 2.25 (m, 1H), 2.55 (dd, 1H), 2.75 (m, 2H), 3.55 (m, 2H), 4.15 (m, 1H), 4.98 (m, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) δ | 4.63 (9C), 6.65 (9C), 35.57, 39.26, 41.07, 56.99, 62.41, 74.30, 84.07, 177.28 |
| Purification Method | Silica (B1680970) gel chromatography |
Experimental Protocols
The following sections provide detailed methodologies for the key transformations involving this compound.
Synthesis of this compound from Latanoprost Diol Precursor
This protocol describes the protection of the hydroxyl groups of a Latanoprost diol intermediate using triethylsilyl chloride.
Materials:
-
Latanoprost diol precursor
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N)
-
Triethylsilyl chloride (TESCl)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the Latanoprost diol precursor (1 equivalent) in dichloromethane.
-
To the solution, add triethylamine (6 equivalents).
-
Cool the reaction mixture to 5°C using an ice bath.
-
Add triethylsilyl chloride (3 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 10°C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and hexane (e.g., 10:90 v/v) as the eluent to yield the pure product.[1]
Expected Yield: This reaction typically proceeds with a quantitative yield.[1]
Deprotection of this compound to Latanoprost
This protocol outlines the removal of the triethylsilyl protecting groups to yield the final Latanoprost product.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF, acetic acid, and water (e.g., 2:1:1 v/v/v).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude Latanoprost.
-
Purify the crude product by flash chromatography to obtain pure Latanoprost.[1]
Expected Yield: This deprotection step typically provides a good yield of the final product.[1]
Synthetic Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Experimental Workflow: Synthesis of Latanoprost
Caption: Synthetic workflow for Latanoprost from Corey Lactone Diol.
Signaling Pathway: Mechanism of Action of Latanoprost
References
The Silylated Veil: An In-Depth Technical Guide to the Physical and Chemical Properties of Silylated Latanoprost Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the physical and chemical properties of silylated latanoprost (B1674536) derivatives. Latanoprost, a prostaglandin (B15479496) F2α analog, is a potent ocular hypotensive agent used in the treatment of glaucoma. Chemical modification of its hydroxyl groups through silylation is a critical step for specific analytical procedures, particularly gas chromatography-mass spectrometry (GC-MS), and can be employed as a protective strategy during chemical synthesis. This document provides a comprehensive overview of the expected properties of these derivatives, detailed experimental protocols, and an exploration of the relevant biological pathways.
It is important to note that silylated latanoprost derivatives are often transient intermediates in analytical or synthetic workflows and are typically not isolated for extensive physicochemical characterization. Consequently, much of the quantitative data presented herein is based on the known properties of latanoprost and established principles of silylation chemistry as applied to prostaglandins (B1171923).
Physicochemical Properties of Latanoprost and its Silylated Derivatives
Silylation of the three hydroxyl groups on the latanoprost molecule with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) results in the formation of tris-trimethylsilyl-latanoprost. This derivatization significantly alters the physicochemical properties of the parent molecule.
Key Changes upon Silylation:
-
Increased Lipophilicity: The replacement of polar hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups dramatically increases the molecule's lipophilicity. This is reflected in a higher calculated LogP value.
-
Increased Volatility: The reduction in hydrogen bonding capacity makes the silylated derivative significantly more volatile, which is a prerequisite for GC-MS analysis.
-
Altered Solubility: The solubility profile shifts from favoring polar solvents to favoring non-polar organic solvents.
-
Thermal Stability: Silylation enhances the thermal stability of the molecule, preventing degradation at the high temperatures used in GC injectors and columns.
-
Hydrolytic Instability: The Si-O bond is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions. Trimethylsilyl ethers are particularly labile.[1][2][3][4]
Table 1: Comparison of Physicochemical Properties of Latanoprost and its Tris-Trimethylsilyl Derivative
| Property | Latanoprost | Tris-Trimethylsilyl-Latanoprost (Estimated) | Rationale for Estimation |
| Molecular Formula | C₂₆H₄₀O₅ | C₃₅H₆₄O₅Si₃ | Addition of 3 x Si(CH₃)₃ and removal of 3 x H. |
| Molecular Weight | 432.6 g/mol | 649.1 g/mol | Calculated based on the molecular formula. |
| Appearance | Oily liquid | Likely a non-volatile oil or amorphous solid | Silylation increases molecular weight and alters intermolecular forces. |
| LogP | ~3.98 | > 6.0 | Significant increase in non-polar character due to three TMS groups. |
| pKa | Not applicable (no acidic/basic groups in physiological range) | Not applicable | Silylation does not introduce ionizable groups. |
| Solubility | Soluble in ethanol, acetonitrile, ethyl acetate; sparingly soluble in water | Soluble in hexane, dichloromethane, diethyl ether; insoluble in water | Shift from polar to non-polar characteristics. |
| Boiling Point | 583.8 °C (Predicted) | Lower than expected for its MW due to increased volatility | Silylation reduces intermolecular hydrogen bonding, facilitating transition to the gas phase. |
| Hydrolytic Stability | Susceptible to ester hydrolysis | Silyl (B83357) ethers are highly susceptible to hydrolysis | The Si-O bond is readily cleaved by water. |
Experimental Protocols
Silylation of Latanoprost for GC-MS Analysis
This protocol is a representative procedure adapted from general methods for prostaglandin derivatization.[4][5][6][7][8][9]
Materials:
-
Latanoprost standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine (B92270)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of latanoprost in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.
-
Aliquotting: Transfer 100 µL of the latanoprost solution into a clean, dry GC vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.
-
Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Cap the vial tightly.
-
-
Reaction:
-
Vortex the mixture for 30 seconds to ensure complete dissolution and mixing.
-
Heat the vial at 60-70 °C for 1 hour in a heating block or oven. This ensures the complete derivatization of the sterically hindered hydroxyl groups.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.
-
Note: Silylated derivatives are sensitive to moisture and should be analyzed as soon as possible after preparation.[4] If storage is necessary, keep the tightly capped vials at -20 °C.
Workflow for Silylation and GC-MS Analysis of Latanoprost
Caption: Workflow for the derivatization and analysis of latanoprost by GC-MS.
Analytical Characterization of Silylated Latanoprost
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for which silylation of latanoprost is performed.
-
Chromatography: The tris-trimethylsilyl-latanoprost derivative is significantly less polar and more volatile than the parent compound, allowing it to be effectively separated on a non-polar or mid-polar capillary GC column (e.g., DB-5ms, HP-1ms).
-
Mass Spectrometry: Under electron ionization (EI), silylated compounds exhibit characteristic fragmentation patterns.
-
A prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is a hallmark of TMS derivatives.[10]
-
Other characteristic fragments include losses of methyl groups ([M-15]⁺) and trimethylsilanol (B90980) ([M-90]⁺).
-
The molecular ion ([M]⁺) may be weak or absent due to extensive fragmentation.
-
The overall fragmentation pattern will be complex due to the three silyl groups and the prostaglandin backbone. A detailed review of the mass spectrometric fragmentation of silylated prostaglandins can provide further insights.[11][12]
-
Table 2: Expected GC-MS Data for Tris-Trimethylsilyl-Latanoprost
| Parameter | Expected Value/Observation |
| GC Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane) |
| Retention Time | Significantly shorter than underivatized latanoprost (if it were to elute) |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 648 (likely weak or absent) |
| Key Fragment Ions | m/z 73, [M-15]⁺, [M-90]⁺, and other fragments from cleavage of the prostaglandin core. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not typically performed on these transient derivatives, hypothetical NMR data can be predicted.
-
¹H NMR: The spectrum would show a large, sharp singlet around 0 ppm corresponding to the 27 protons of the three -Si(CH₃)₃ groups. The signals for the protons on the carbons bearing the original hydroxyl groups (at C9, C11, and C15) would shift upfield upon silylation.
-
¹³C NMR: New signals corresponding to the methyl carbons of the TMS groups would appear around 0-2 ppm. The signals for the carbons attached to the silyloxy groups would also experience a shift.
-
²⁹Si NMR: A signal characteristic of the silicon environment in a trimethylsilyl ether would be observed.
Biological Context: Signaling Pathway and Structure-Activity Relationships
Latanoprost exerts its therapeutic effect by acting as an agonist at the prostaglandin F2α receptor (FP receptor).
Prostaglandin F2α (FP) Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like latanoprost acid (the active form of latanoprost), the receptor activates a signaling cascade.
Caption: Simplified signaling cascade following latanoprost binding to the FP receptor.
Impact of Silylation on Biological Activity
The hydroxyl groups at positions 9, 11, and 15 of the prostaglandin F2α scaffold are crucial for binding to the FP receptor and eliciting a biological response. Structure-activity relationship studies have shown that modifications at these positions can significantly alter potency and receptor selectivity.[13][14]
-
Receptor Binding: The bulky, non-polar trimethylsilyl groups would sterically hinder the interaction of the latanoprost derivative with the binding pocket of the FP receptor. The hydrogen bonding interactions provided by the original hydroxyl groups are essential for high-affinity binding. Therefore, it is expected that silylation would drastically reduce or completely abolish the binding affinity of latanoprost for the FP receptor .[13][15][16]
-
Prodrug Potential: While latanoprost itself is a prodrug (isopropyl ester), silylated derivatives are not considered prodrugs in a therapeutic context. Their hydrolytic instability would lead to rapid, uncontrolled cleavage in an aqueous biological environment, and their high lipophilicity would alter their pharmacokinetic properties in an undesirable way for topical ophthalmic delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. Quantitative analysis of prostaglandins in cell culture medium by high-resolution gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectral studies on prostaglandins. IV--Prostaglandin F2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relative biological activity of certain prostaglandins and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. AID 276219 - Binding affinity to FP receptor - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number and molecular formula for Latanoprost tris(triethylsilyl) ether
For Researchers, Scientists, and Drug Development Professionals
Initial Postulation: Latanoprost tris(triethylsilyl) ether is a key protected intermediate in the synthetic pathway of Latanoprost, a prostaglandin (B15479496) F2α analogue widely used in the management of glaucoma and ocular hypertension. The strategic use of the triethylsilyl (TES) protecting group for the three hydroxyl functionalities of the Latanoprost core structure is a critical step to ensure regioselectivity in subsequent chemical transformations and to facilitate purification. This document provides a comprehensive overview of its chemical identity, synthesis, and characterization.
Chemical Identity and Properties
This compound is identified by the CAS Number 477884-78-9 and possesses the molecular formula C44H82O5Si3.[1][2][3][4][5] A summary of its key chemical data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 477884-78-9 | [1][2][3][5] |
| Molecular Formula | C44H82O5Si3 | [1][2][3][4][5] |
| Molecular Weight | 775.38 g/mol | [4] |
| Appearance | Neat oil | [1] |
| Solubility | Soluble in Chloroform; Semi-soluble in Acetonitrile with heating | [1] |
| Synonyms | Isopropyl (Z)-7-{(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-(triethylsilyloxy)pentyl]-3,5-bis(triethylsilyloxy)cyclopentyl}hept-5-enoate, Latanoprost Related Compound D | [1][6] |
Table 1: Chemical and Physical Properties of this compound
Synthesis and Purification
The synthesis of this compound involves the protection of the three hydroxyl groups of the Latanoprost isopropyl ester. This is a standard procedure in prostaglandin synthesis to prevent unwanted side reactions during subsequent modification of other parts of the molecule.
Experimental Protocol: Silylation of Latanoprost
Objective: To protect the hydroxyl groups of Latanoprost isopropyl ester using triethylsilyl chloride.
Materials:
-
Latanoprost isopropyl ester
-
Triethylsilyl chloride (TESCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Latanoprost isopropyl ester in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol: Flash Column Chromatography
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a neat oil.
Characterization
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the presence of the triethylsilyl groups and the integrity of the Latanoprost backbone.
-
Mass Spectrometry: To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Synthetic Workflow
The formation of this compound is an integral part of the overall synthesis of Latanoprost. The following diagram illustrates the logical flow of this process.
Caption: Synthetic workflow for Latanoprost involving the silylated intermediate.
As this compound is a synthetic intermediate, it is not directly involved in biological signaling pathways. Its significance lies in enabling the efficient chemical synthesis of the pharmacologically active Latanoprost. The subsequent deprotection step is crucial to unmask the hydroxyl groups, which are essential for the drug's interaction with the prostaglandin F2α receptor.
References
The Strategic Role of Triethylsilyl Ethers in Prostaglandin Synthesis: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the strategic selection and implementation of protecting groups are paramount in the multi-step synthesis of complex molecules like prostaglandins (B1171923). Among the arsenal (B13267) of available protecting groups for hydroxyl functionalities, the triethylsilyl (TES) ether has carved out a significant niche in prostaglandin (B15479496) chemistry. This technical guide provides a comprehensive literature review of the application of TES protecting groups in the synthesis of these vital lipid compounds, detailing experimental protocols, quantitative data, and the logical workflows where TES ethers play a critical role.
Introduction to Triethylsilyl Protecting Groups
Silyl ethers are widely employed as protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. The triethylsilyl (TES) group, with its moderate steric bulk, offers a unique balance of stability and reactivity that is often advantageous over the less hindered trimethylsilyl (B98337) (TMS) group and the more sterically demanding tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups. This intermediate nature allows for selective protection and deprotection, a crucial aspect in the synthesis of prostaglandins which often possess multiple hydroxyl groups of varying reactivity.
Application of TES in Prostaglandin Synthesis
The strategic use of the TES protecting group has been notably documented in the synthesis of various prostaglandins, including those of the D, E, and F series. Its application allows for the regioselective protection of specific hydroxyl groups, enabling chemists to carry out subsequent transformations on other parts of the molecule without unintended side reactions.
Prostaglandin D2 (PGD2) Synthesis
A key example of the utility of the TES group is in the total synthesis of Prostaglandin D2 (PGD2). In one reported synthesis, the triethylsilyl group was used to regioselectively protect the hydroxyl group at the C-9 position of a PGF2α derivative, allowing for the selective oxidation of the C-11 hydroxyl group to the corresponding ketone, a crucial step in the formation of the PGD2 scaffold.[1]
Prostaglandin E (PGE) Series Synthesis
In the synthesis of Prostaglandin E (PGE) derivatives, the use of a triethylsilyl protected cyclopentenone is particularly favored.[2] The TES group effectively shields the hydroxyl group on the cyclopentane (B165970) ring during the crucial conjugate addition of the omega side chain. The subsequent removal of the TES group to reveal the free hydroxyl is a key step in the final stages of the synthesis.
Quantitative Data on TES Protection and Deprotection
The efficiency of the introduction and removal of the TES group is a critical factor in its synthetic utility. The following tables summarize quantitative data for common protection and deprotection reactions.
Table 1: Protection of Alcohols as Triethylsilyl Ethers
| Reagents | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Triethylsilyl chloride (TESCl) | Imidazole (B134444) | DMF | 0 | 1 h | ~99% |
| Triethylsilyl chloride (TESCl) | Pyridine | CH2Cl2 | -78 to -20 | 10 h | ~92% |
| Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) | 2,6-Lutidine | CH2Cl2 | -78 | 30 min | 83-92% |
Table 2: Deprotection of Triethylsilyl Ethers
| Reagents | Solvent | Temperature (°C) | Time | Yield (%) | |---|---|---|---|---|---| | Acetic acid/THF/H2O (3:1:1) | - | Room Temp. | 2 h | - | | Hydrofluoric acid-pyridine | Pyridine | 0-5 | 1-2 h | Variable | | Tetra-n-butylammonium fluoride (B91410) (TBAF) | THF | Room Temp. | 2-4 h | 72-88% | | Formic acid (10%) | Methanol | Room Temp. | 1-2 h | 75-85% |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving triethylsilyl protecting groups in the context of prostaglandin synthesis.
Protocol 1: Protection of a Hydroxyl Group with Triethylsilyl Chloride and Imidazole[3]
-
To a solution of the alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add imidazole (2.5 mmol).
-
Stir the mixture until the imidazole is completely dissolved.
-
Add triethylsilyl chloride (TESCl, 1.2 mmol) dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a Triethylsilyl Ether using Acetic Acid/THF/Water[2]
-
Dissolve the triethylsilyl-protected prostaglandin intermediate (0.10 g) in a 3:1:1 mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (5.0 mL).
-
Stir the solution at room temperature for 2 hours.
-
Extract the mixture with two portions of heptane (B126788) (5 mL each).
-
Wash the combined heptane extracts with two portions of the 3:1:1 acetic acid/THF/water solution (5 mL each).
-
Combine the aqueous phases, dilute with water (15 mL), and extract with three portions of ethyl acetate (15 mL each).
-
Wash the combined ethyl acetate extracts once with brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield the deprotected product.
-
If necessary, purify the product by chromatography.
Protocol 3: Jones Oxidation of a TES-Protected Alcohol[1]
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO3) in concentrated sulfuric acid and water.
-
Dissolve the triethylsilyl-protected alcohol (1.0 mmol) in acetone (B3395972) and cool the solution to -30 °C.
-
Add the Jones reagent dropwise to the stirred solution, maintaining the temperature at -30 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of isopropanol.
-
Allow the mixture to warm to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Mandatory Visualizations
Prostaglandin Biosynthesis Pathway
Caption: A simplified diagram of the prostaglandin biosynthesis pathway.
Prostaglandin E2 (PGE2) Signaling Pathway
Caption: Overview of the PGE2 signaling pathways via its receptors.
Experimental Workflow: TES Protection and Deprotection in a Multi-step Synthesis
Caption: A logical workflow for the use of TES protection in synthesis.
Conclusion
The triethylsilyl protecting group serves as a versatile and valuable tool in the complex and nuanced field of prostaglandin synthesis. Its moderate steric hindrance allows for a fine balance between stability and reactivity, enabling selective protection and deprotection strategies that are essential for the efficient construction of these biologically potent molecules. The protocols and data presented in this guide underscore the practical utility of TES ethers and provide a solid foundation for researchers and drug development professionals in their synthetic endeavors. The continued exploration of protecting group strategies, including the judicious use of TES ethers, will undoubtedly contribute to the advancement of prostaglandin chemistry and the development of new therapeutic agents.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nomenclature, pharmacological properties, and analytical methodologies for latanoprost (B1674536) and its related prostaglandin (B15479496) F2α (PGF2α) analogue compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.
Deciphering the Nomenclature: A Systematic Overview
The nomenclature of latanoprost and its analogues is rooted in their structural relationship to prostaglandin F2α. Understanding this systematic naming is crucial for the unambiguous identification and classification of these compounds.
Latanoprost , a cornerstone in glaucoma therapy, is chemically designated as isopropyl-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate. It is an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, latanoprost acid .[1]
The core structure of these compounds is the prostanoic acid skeleton, a 20-carbon carboxylic acid containing a cyclopentane (B165970) ring. Modifications to the alpha (α) chain (carboxyl-bearing chain) and the omega (ω) chain (hydroxyl-bearing chain) give rise to the different analogues.
Below is a table summarizing the nomenclature and structural details of key PGF2α analogues.
| Common Name | IUPAC Name | Key Structural Modifications from PGF2α |
| Prostaglandin F2α | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]hept-5-enoic acid | Parent compound. |
| Latanoprost | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | Isopropyl ester of PGF2α with a phenyl group on the ω-chain. |
| Travoprost | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | Isopropyl ester of PGF2α with a trifluoromethylphenoxy group on the ω-chain.[2][3] |
| Bimatoprost | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl]-N-ethylhept-5-enamide | An ethyl amide analogue of 17-phenyl-trinor PGF2α. |
| Tafluprost | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-en-1-yl]cyclopentyl]hept-5-enoate | Isopropyl ester of a PGF2α analogue with two fluorine atoms on the ω-chain. |
| Unoprostone | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid | A PGF2α analogue with a ketone group on the ω-chain.[4][5][6] |
Pharmacological Profile: A Quantitative Comparison
The therapeutic efficacy of these prostaglandin analogues is primarily mediated through their agonist activity at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[7][8] Activation of the FP receptor in the ciliary muscle leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[3] The following tables provide a quantitative comparison of their binding affinities and functional potencies.
Table 2.1: Comparative Binding Affinities (Ki) at the Human FP Receptor
| Compound (Active Acid Form) | Binding Affinity (Ki) | Reference(s) |
| Latanoprost Acid | 98 nM | [9] |
| Travoprost Acid | 35 ± 5 nM | [9] |
| Bimatoprost Acid | 83 nM | [9] |
| Tafluprost Acid | 0.4 nM | [2] |
| Unoprostone Acid | 5.9 µM to > 22 µM | [9] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2.2: Comparative Functional Potencies (EC50) at the Human FP Receptor
| Compound | EC50 (Phosphoinositide Turnover Assay) | Reference(s) |
| Latanoprost Acid | 32-124 nM | [9] |
| Travoprost Acid | 1.4 nM (human ciliary muscle) | [9] |
| Bimatoprost Acid | 2.8-3.8 nM | [9] |
| Bimatoprost (amide prodrug) | 681 nM | [9] |
Note: A lower EC50 value indicates a higher potency.
Table 2.3: Comparative Clinical Efficacy and Side Effect Profile
| Compound | IOP Reduction | Common Ocular Side Effects | Reference(s) |
| Latanoprost | 25-32% | Conjunctival hyperemia, eyelash growth, iris pigmentation. | [1][10][11] |
| Travoprost | 25-32% | Conjunctival hyperemia (higher incidence than latanoprost), eyelash growth. | [10] |
| Bimatoprost | Up to 40% | Conjunctival hyperemia (highest incidence), eyelash growth. | [1][10][11] |
| Tafluprost | Similar to latanoprost | Conjunctival hyperemia. Available in preservative-free formulations, which may improve tolerability. | [1][10] |
| Unoprostone | Less effective than other analogues | Generally well-tolerated. | [12] |
Signaling Pathways and Experimental Workflows
FP Receptor Signaling Cascade
Activation of the FP receptor by prostaglandin analogues initiates a cascade of intracellular events. The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of this, the PI3K-Akt-mTOR signaling pathway has been implicated in the cellular responses to latanoprost.[13][14][15] The ultimate effect in the ciliary muscle is the remodeling of the extracellular matrix, which is thought to reduce the hydraulic resistance in the uveoscleral outflow pathway.[3]
Caption: FP Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound for the FP receptor, a competitive radioligand binding assay is commonly employed. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.
Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled PGF2α), and competitive binding (membranes + radioligand + serial dilutions of the test compound).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
Experimental Workflow: Assessment of Uveoscleral Outflow
The effect of prostaglandin analogues on uveoscleral outflow can be assessed in vivo using fluorescent tracers.
References
- 1. Comparison of Efficacy and Ocular Surface Disease Index Score between Bimatoprost, Latanoprost, Travoprost, and Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unoprostone - Wikipedia [en.wikipedia.org]
- 5. Unoprostone | C22H38O5 | CID 5311236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 8. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Intraocular pressure dynamics with prostaglandin analogs: a clinical application of the water-drinking test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
Silyl Ethers: A Technical Guide to a Cornerstone of Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silyl (B83357) ethers represent one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities in modern organic synthesis.[1] Their strategic application allows for the temporary masking of alcohol reactivity, enabling complex molecular transformations elsewhere in a molecule without undesired side reactions. The ease of their installation, predictable and tunable stability, and mild removal conditions make them indispensable tools in the synthesis of natural products, pharmaceuticals, and other intricate organic molecules.[1] This guide provides a comprehensive overview of the discovery, core chemistry, and strategic significance of silyl ethers, complete with quantitative data, representative experimental protocols, and logical diagrams to illustrate their application.
Discovery and Historical Context
The widespread application of silyl ethers in organic synthesis is a relatively modern development, largely pioneered by E.J. Corey in the early 1970s.[2][3] While trimethylsilyl (B98337) (TMS) ethers were known, their high reactivity and susceptibility to hydrolysis limited their utility as robust protecting groups.[2] Corey's seminal work introduced the tert-butyldimethylsilyl (TBDMS or TBS) group, which offered a significant leap in stability.[2][4] He demonstrated that TBDMS ethers were approximately 10,000 times more stable towards hydrolysis than the corresponding TMS ethers, yet could be cleaved cleanly under mild conditions using fluoride (B91410) ions.[2] This discovery, combining robust protection with gentle deprotection, opened the door for their extensive use in complex, multi-step synthesis.[3]
Core Chemistry: The Silyl Ether Toolbox
The utility of silyl ethers stems from the ability to modulate their stability by varying the steric bulk of the substituents on the silicon atom.[5][6] Larger, bulkier groups physically obstruct the approach of reagents to the silicon-oxygen bond, thereby increasing the protecting group's stability.[5] This principle allows chemists to select from a toolbox of silyl ethers with a wide spectrum of stabilities, enabling selective protection and deprotection strategies in molecules with multiple hydroxyl groups.[1]
Commonly used silyl ethers are formed from their corresponding silyl chlorides or triflates. The choice of reagent and conditions depends on the desired silyl ether and the steric hindrance of the alcohol being protected.[7]
Table 1: Common Silyl Ethers and Silylating Agents
| Abbreviation | Full Name | Common Silylating Agent(s) |
| TMS | Trimethylsilyl | Trimethylsilyl chloride (TMSCl) |
| TES | Triethylsilyl | Triethylsilyl chloride (TESCl) |
| TBDMS / TBS | tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| TIPS | Triisopropylsilyl | Triisopropylsilyl chloride (TIPSCl) |
| TBDPS | tert-Butyldiphenylsilyl | tert-Butyldiphenylsilyl chloride (TBDPSCl) |
Quantitative Data: Relative Stability
The selection of a silyl ether is critically dependent on its stability profile under various reaction conditions. The general order of stability is primarily dictated by the steric hindrance around the silicon atom.
Table 2: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis[5][6] | Relative Rate of Basic Hydrolysis[6] |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS / TBS | 20,000 | 20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | 20,000 |
Data is approximate and serves as a comparative guide. Actual rates are substrate-dependent.
This predictable hierarchy of lability allows for orthogonal protection strategies. For example, a TMS ether can be cleaved under conditions that leave a TBDMS group intact, and a TBDMS group can be removed in the presence of a more robust TIPS group.[1][6]
Key Methodologies and Experimental Protocols
The formation (silylation) and cleavage (desilylation) of silyl ethers are fundamental operations in synthetic chemistry.
General Experimental Protocol: TBDMS Protection of a Primary Alcohol
This protocol describes a general and reliable procedure for the protection of a primary alcohol using the conditions developed by E.J. Corey.[2][6]
Materials:
-
Alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.)[1]
-
Imidazole (B134444) (2.5 eq.)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.[1][8]
-
To the stirred solution at room temperature, add TBDMSCl (1.2 eq.).[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[8]
-
Upon completion, quench the reaction by adding water.[8]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[8]
-
Combine the organic layers and wash with water and then brine to remove residual DMF and imidazole salts.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography if necessary.[1][8]
General Experimental Protocol: Fluoride-Mediated Deprotection of a TBDMS Ether
The cleavage of silyl ethers using a fluoride source is the most common deprotection method, driven by the formation of the exceptionally strong Si-F bond.[1][9]
Materials:
-
TBDMS-protected alcohol (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq.)[1]
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Water, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in THF in a plastic or Teflon vessel (fluoride can etch glass).[1]
-
To the stirred solution at room temperature, add the 1.0 M solution of TBAF in THF (1.5 eq.).[1] For sensitive substrates, the reaction can be cooled to 0 °C.[10]
-
Monitor the reaction progress by TLC. Deprotection is often complete within 30 minutes to a few hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Wash the combined organic extracts with water and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.[1]
-
Purify the resulting crude alcohol by flash chromatography if necessary.[1][11]
Note on Basicity: Commercial TBAF solutions are basic and can cause decomposition of base-sensitive substrates.[11][12] For such cases, buffering the reaction with a mild acid, such as acetic acid, is recommended.[7][12]
Visualizing Workflows and Mechanisms
Logical Workflow: The Protecting Group Strategy
The core utility of a silyl ether is to act as a temporary protecting group. This strategy follows a simple, three-stage logical workflow.
Caption: General workflow for using a silyl ether as a protecting group.
Reaction Mechanism: Silylation
The most common method for silyl ether formation involves the reaction of an alcohol with a silyl chloride, catalyzed by a base like imidazole.[2][6] Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.
Caption: Simplified mechanism for imidazole-catalyzed silylation.
Reaction Mechanism: Fluoride-Mediated Deprotection
Deprotection with fluoride proceeds via nucleophilic attack of the fluoride ion on the silicon atom.[10] This forms a transient, hypervalent pentacoordinate silicon intermediate, which then fragments to release the alkoxide and a stable silyl fluoride.[1][10]
Caption: Mechanism of fluoride-mediated desilylation.
Significance in Drug Development and Modern Synthesis
The impact of silyl ethers extends far beyond their role as simple protecting groups. In drug discovery and development, the strategic protection of hydroxyl groups is critical for the multi-step synthesis of active pharmaceutical ingredients (APIs).[8]
Furthermore, silyl groups are increasingly incorporated as permanent fixtures in drug candidates. The replacement of a carbon atom with silicon (sila-substitution) can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and cellular uptake, potentially enhancing its therapeutic profile.[13][14] The controlled hydrolysis of silyl ethers has also been exploited in the design of acid-sensitive prodrugs and drug delivery systems, allowing for targeted release in specific physiological environments like the acidic conditions of a tumor.[13][15]
Conclusion
From their popularization by E.J. Corey to their current status as a cornerstone of organic chemistry, silyl ethers have proven to be an exceptionally powerful and versatile tool. Their predictable, tunable stability provides a rational basis for designing complex synthetic routes, enabling the construction of molecules that would otherwise be inaccessible. For researchers in organic synthesis and drug development, a deep understanding of the chemistry and strategic application of silyl ethers is not merely beneficial—it is essential for innovation and success.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Silyl Protecting Groups for Hydroxyl Functionalities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of silyl (B83357) ethers, one of the most versatile and widely utilized classes of protecting groups for hydroxyl functionalities in modern organic synthesis. The strategic use of silyl ethers allows for the selective masking of an alcohol's reactivity, enabling complex molecular transformations on other parts of a molecule without undesired side reactions.[1][2] Their ease of installation, tunable stability, and mild removal conditions make them indispensable tools in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.[1][3]
Core Concepts of Silyl Ether Protecting Groups
Silyl ethers are chemical compounds that feature a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴.[1] In the context of protecting groups, R⁴ is the organic moiety containing the hydroxyl group to be protected, while R¹, R², and R³ are substituents on the silicon atom that modulate the steric and electronic properties of the silyl ether.[1] This variability allows for a broad spectrum of silyl ethers with different stabilities, providing chemists with a powerful tool for selective protection and deprotection strategies.[4] The primary function of a silyl ether is to temporarily replace the acidic proton of a hydroxyl group, thereby preventing it from interfering with subsequent chemical transformations that are sensitive to acidic protons or require nucleophilic attack at other sites.[1]
Common Silyl Ethers in Organic Synthesis
The choice of silyl ether is dictated by the specific requirements of the synthetic route, particularly the reaction conditions that the protecting group must withstand. The stability of the silyl ether is primarily influenced by the steric bulk of the substituents on the silicon atom.[1][5]
| Silyl Ether | Abbreviation | Full Name | Common Silylating Agent |
| Trimethylsilyl | TMS | Trimethylsilyl | Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS), Bis(trimethylsilyl)acetamide (BSA) |
| Triethylsilyl | TES | Triethylsilyl | Triethylsilyl chloride (TESCl) |
| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Triisopropylsilyl | TIPS | Triisopropylsilyl | Triisopropylsilyl chloride (TIPSCl) |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl | tert-Butyldiphenylsilyl chloride (TBDPSCl) |
Mechanism of Silyl Ether Formation (Protection)
The formation of a silyl ether, or silylation, typically involves the reaction of an alcohol with a silyl halide (commonly a chloride) in the presence of a base.[1][6] The reaction proceeds via a nucleophilic substitution at the silicon center. A common and reliable method is the Corey protocol, which utilizes imidazole (B134444) as a base in dimethylformamide (DMF).[7] More reactive silylating agents, such as silyl triflates (e.g., TBSOTf), are used for sterically hindered alcohols.[4][8]
Mechanism of Silyl Ether Cleavage (Deprotection)
The removal of a silyl ether protecting group, or desilylation, is typically achieved under acidic conditions or with a source of fluoride (B91410) ions.[1][4] The choice of deprotection method depends on the stability of the silyl ether and the compatibility of other functional groups in the molecule.[1]
-
Fluoride-Mediated Deprotection: Fluoride ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), have a very high affinity for silicon, making this a very effective method for cleaving Si-O bonds.
-
Acid-Catalyzed Deprotection: Silyl ethers can be hydrolyzed under acidic conditions. The rate of cleavage is highly dependent on the steric bulk of the silyl group.[4][5]
Relative Stability and Selective Deprotection
The varying stability of different silyl ethers to acidic and basic conditions allows for their selective removal. This is a cornerstone of their utility in the synthesis of complex molecules.[4][9] Generally, sterically bulkier silyl groups are more stable.[5][8]
Relative Stability of Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[4][5][8]
This differential stability allows for orthogonal protection strategies. For instance, a less stable silyl ether like TMS or TES can be removed in the presence of a more robust group like TBDMS or TIPS.[8][9]
Applications in Drug Development
Silyl ethers are not only crucial for the synthesis of active pharmaceutical ingredients (APIs) but also have direct applications in drug delivery and prodrug strategies.[10][11] The tunable rate of hydrolysis of silyl ethers can be exploited for the controlled release of a drug.[10][12] For instance, silyl ether prodrugs have been designed to degrade under the acidic conditions of the stomach to release the active drug.[10] Furthermore, the incorporation of silicon-containing moieties can enhance the lipophilicity and metabolic stability of drug candidates.[10][11][13]
Experimental Protocols
This protocol describes the selective protection of a primary alcohol in the presence of secondary or tertiary alcohols.[7]
Materials:
-
Alcohol substrate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol substrate.
-
Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add imidazole to the solution and stir until fully dissolved.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (typically eluting with a gradient of ethyl acetate in hexanes).
This is a general protocol for the fluoride-mediated cleavage of a TBDMS ether.[14]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates.[14] For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[14][15]
This protocol is suitable for substrates that are stable to acidic conditions.[4][5]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid:THF:water.
-
Stir the reaction at room temperature and monitor its progress by TLC. This deprotection can be slow but is often very selective.[4]
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude alcohol can be purified by flash chromatography if necessary.
Conclusion
Silyl ethers are a cornerstone of modern organic synthesis, offering a tunable and reliable method for the protection of hydroxyl groups.[1] Their predictable stability and the wide array of available reagents for their installation and removal allow for their strategic application in the synthesis of complex molecules.[1][16] For researchers and professionals in drug development, a thorough understanding of silyl protecting group chemistry is essential for the efficient design and execution of synthetic routes to novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Silylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Methodological & Application
Application Note: A Representative Protocol for the Synthesis of Latanoprost Tris(triethylsilyl) Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction: Latanoprost is a prostaglandin (B15479496) F2α analogue used in the management of glaucoma and ocular hypertension. In multi-step syntheses or for the preparation of analytical standards, protection of the three hydroxyl groups of Latanoprost is often necessary. This document provides a detailed, representative protocol for the synthesis of Latanoprost tris(triethylsilyl) ether, a protected derivative. The triethylsilyl (TES) group is a common choice for protecting alcohols due to its moderate steric bulk and straightforward introduction and removal under specific conditions. While a definitive published procedure for this exact transformation is not readily available, the following protocol is based on well-established and reliable methods for the silylation of poly-hydroxylated compounds, such as the Corey protocol.
Quantitative Data Summary
The following table outlines the suggested stoichiometry and expected yield for the per-silylation of Latanoprost. The yield is an estimate based on typical high-yielding silylation reactions of alcohols.
| Reactant/Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Suggested Mass (for 100 mg Latanoprost) | Role |
| Latanoprost | 1.0 | 432.59 | 100 mg | Starting Material |
| Triethylsilyl chloride (TESCl) | 4.5 | 150.72 | 157 mg (184 µL) | Silylating Agent |
| Imidazole (B134444) | 9.0 | 68.08 | 141 mg | Base/Catalyst |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 2 mL | Solvent |
| Product | - | 775.38 | - | - |
| Expected Yield | >90% |
Experimental Protocol
Objective: To protect the three hydroxyl groups of Latanoprost as triethylsilyl ethers.
Materials:
-
Latanoprost
-
Triethylsilyl chloride (TESCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional, for purification)
Procedure:
-
Preparation:
-
Dry a 25 mL round-bottom flask under flame or in an oven and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
To the flask, add Latanoprost (100 mg, 1.0 equiv.).
-
Add imidazole (141 mg, 9.0 equiv.).
-
Dissolve the solids in anhydrous DMF (2 mL) with magnetic stirring.
-
-
Reaction:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add triethylsilyl chloride (184 µL, 4.5 equiv.) to the stirred solution dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with diethyl ether (10 mL).
-
Carefully pour the diluted mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (10 mL) to quench the reaction.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Reagents
Caption: Key components in the silylation of Latanoprost.
Application Note: Quantitative Analysis of Silylated Prostaglandin Compounds by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) (PGs) are a group of physiologically active lipid compounds derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Accurate and sensitive quantification of prostaglandins is essential for understanding their roles in disease and for the development of novel therapeutics. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for prostaglandin (B15479496) analysis, gas chromatography-mass spectrometry (GC-MS) remains a robust and valuable technique, particularly for its high chromatographic resolution. However, due to the low volatility of prostaglandins, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis. Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for this purpose.
This application note provides a detailed protocol for the extraction, silylation, and quantitative analysis of prostaglandins from biological matrices using GC-MS.
Signaling Pathway Overview
Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and specific prostaglandin synthases. They exert their biological effects by binding to G-protein coupled receptors on the cell surface, triggering various downstream signaling cascades.
Caption: Simplified Prostaglandin Synthesis and Signaling Pathway.
Experimental Protocols
A generalized workflow for the GC-MS analysis of silylated prostaglandins from a biological sample is depicted below.
Caption: GC-MS Analysis Workflow for Silylated Prostaglandins.
Protocol 1: Solid Phase Extraction (SPE) from Cell Culture Media
This protocol is adapted for the extraction of prostaglandins from cell culture supernatant.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (HPLC Grade)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Formic Acid
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Acidification: Acidify the cell culture medium to a pH of approximately 3.5 with formic acid.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of hexane to remove interfering non-polar compounds.
-
Elution: Elute the prostaglandins from the cartridge with 5 mL of ethyl acetate.
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Protocol 2: Two-Step Derivatization (Methoximation and Silylation)
This two-step process first protects ketone groups and then silylates hydroxyl and carboxyl groups.
Materials:
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoximation:
-
To the dried prostaglandin extract, add 50 µL of methoxyamine hydrochloride solution.
-
Cap the vial tightly and heat at 60°C for 1 hour to convert keto groups to methoximes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60°C for 1 hour to form the trimethylsilyl (TMS) derivatives.
-
Cool the vial to room temperature before GC-MS analysis.
-
Protocol 3: GC-MS Analysis
The following are recommended starting parameters for the analysis of silylated prostaglandins. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | - Initial temperature: 180°C, hold for 1 min- Ramp 1: 20°C/min to 250°C- Ramp 2: 5°C/min to 300°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its increased sensitivity and selectivity. The table below provides a summary of characteristic ions for some common silylated prostaglandins. These values should be confirmed with authentic standards.
| Prostaglandin Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Expected Retention Time Range (min) |
| PGE2-Me-MO-TMS | 508 | 418, 328 | 10 - 12 |
| PGD2-Me-MO-TMS | 508 | 418, 328 | 10 - 12 |
| PGF2α-Me-TMS | 584 | 494, 404 | 11 - 13 |
| 6-keto-PGF1α-Me-MO-TMS | 657 | 567, 477 | 13 - 15 |
| TXB2-Me-TMS | 614 | 524, 434 | 12 - 14 |
Me = Methyl ester, MO = Methoxime, TMS = Trimethylsilyl ether/ester
Data Presentation and Interpretation
Calibration curves should be constructed for each prostaglandin using a series of known concentrations of derivatized standards. The concentration of prostaglandins in the biological samples can then be determined by comparing their peak areas to the respective calibration curves. The use of deuterated internal standards for each class of prostaglandin is highly recommended to correct for extraction losses and derivatization inefficiencies.
Conclusion
The GC-MS analysis of silylated prostaglandins is a powerful and reliable method for their quantification in various biological matrices. The protocols outlined in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. The provided GC-MS parameters and SIM ions serve as a solid starting point for method development and validation.
Purification of Latanoprost Tris(triethylsilyl) Ether by Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Latanoprost tris(triethylsilyl) ether, a key intermediate in the synthesis of the antiglaucoma drug Latanoprost. The methodology outlined is based on established principles of column chromatography for silylated prostaglandin (B15479496) analogues and is intended to guide researchers in obtaining this precursor with high purity.
Introduction
Latanoprost, a prostaglandin F2α analogue, is a widely used medication for the management of glaucoma and ocular hypertension. Its chemical synthesis involves a multi-step process wherein hydroxyl groups are often protected to prevent unwanted side reactions. The tris(triethylsilyl) ether of Latanoprost serves as a crucial protected intermediate. Effective purification of this lipophilic compound is essential to ensure the quality and yield of the final active pharmaceutical ingredient. Column chromatography is the preferred method for this purification step, allowing for the separation of the desired product from reaction byproducts and unreacted starting materials.
Principle of Separation
The purification is achieved using normal-phase column chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent). The separation mechanism relies on the differential adsorption of the components of the crude mixture onto the silica (B1680970) gel. This compound, being a relatively nonpolar (lipophilic) compound due to the silyl (B83357) protecting groups, will have a weaker interaction with the polar silica gel compared to more polar impurities. Consequently, it will travel faster through the column and elute earlier when a suitable mobile phase is employed. By carefully selecting the eluent system, a clean separation can be achieved.
Experimental Protocol
This protocol details the necessary materials and steps for the purification of this compound using flash column chromatography.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash chromatography grade, 60 Å pore size, 40-63 µm particle size (230-400 mesh) |
| Mobile Phase Solvents | n-Hexane | HPLC grade |
| Ethyl Acetate (B1210297) (EtOAc) | HPLC grade | |
| Apparatus | Glass Chromatography Column | Appropriate size for the scale of purification |
| Eluent Reservoir | ||
| Fraction Collector or Test Tubes | ||
| Thin-Layer Chromatography (TLC) Plates | Silica gel coated, with UV254 indicator | |
| TLC Developing Chamber | ||
| UV Lamp | For visualization of TLC plates | |
| Rotary Evaporator | ||
| Chemicals | Crude this compound | |
| TLC Stains (e.g., potassium permanganate) | For visualization if compounds are not UV-active |
Procedure
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane (B92381) and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:EtOAc) to determine the optimal eluent composition for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:EtOAc). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel bed.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading and eluent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the initial eluent.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely onto the silica gel, draining the solvent until the liquid level just reaches the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared mobile phase to the column.
-
Begin elution by opening the stopcock and applying gentle air pressure (for flash chromatography) to achieve a steady flow rate.
-
Collect the eluate in fractions of appropriate volume.
-
The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the desired compound and then more polar impurities. Based on patent literature for similar purifications, a gradient of hexane/ethyl acetate is effective.[1] For instance, starting with 95:5 hexane:EtOAc and gradually increasing to 80:20 hexane:EtOAc.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Spot each fraction on a TLC plate, alongside a spot of the crude mixture and a reference standard if available.
-
Visualize the spots under a UV lamp and/or by staining.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as an oil.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of silylated prostaglandin intermediates, derived from literature and common laboratory practices.
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography. |
| Silica Gel to Crude Ratio | 50:1 to 100:1 (w/w) | Higher ratios are used for difficult separations. |
| Mobile Phase | n-Hexane / Ethyl Acetate | A common and effective solvent system for compounds of moderate polarity. |
| Elution Mode | Isocratic or Gradient | Gradient elution (e.g., 5% to 20% EtOAc in Hexane) is often preferred for complex mixtures. |
| Flow Rate | ~2 inches/minute | Typical for flash chromatography. |
| Detection Method | TLC with UV (254 nm) and/or chemical stain | Allows for monitoring of the separation progress. |
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Parameters
Caption: Interrelationship of key parameters in column chromatography.
Conclusion
The successful purification of this compound is a critical step in the overall synthesis of Latanoprost. The protocol described herein provides a robust framework for achieving high purity of this key intermediate. Researchers should optimize the mobile phase composition based on TLC analysis of their specific crude mixture to achieve the best separation. Careful execution of each step, from column packing to fraction analysis, will ensure a high yield of the purified product, thereby facilitating the subsequent steps in the synthesis of Latanoprost.
References
Application Notes and Protocols for Latanoprost tris(triethylsilyl) ether as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension.[1][2] Accurate quantification of Latanoprost in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and drug development. Latanoprost tris(triethylsilyl) ether is a key synthetic precursor to Latanoprost and serves as an invaluable analytical reference standard for various chromatographic techniques.[3] Its silylated nature makes it particularly suitable for gas chromatography-mass spectrometry (GC-MS) analysis, a powerful tool for the separation and quantification of prostaglandins.[4] This document provides detailed application notes and experimental protocols for the use of this compound as an analytical reference standard.
Physicochemical Properties and Stability
This compound is a derivative of Latanoprost where the three hydroxyl groups have been protected with triethylsilyl (TES) groups. This derivatization increases the compound's volatility and thermal stability, making it amenable to GC-MS analysis.[5]
Stability Considerations:
The stability of silyl (B83357) ethers is influenced by steric hindrance around the silicon atom and the pH of the medium.[6][7] Triethylsilyl ethers, such as those in this compound, offer moderate stability. They are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[6][7]
Storage and Handling:
To ensure the integrity of the reference standard, it should be stored in a tightly sealed container, protected from moisture, and kept at a low temperature as recommended by the supplier. Repeated freeze-thaw cycles should be avoided. Solutions of the standard should be prepared fresh in a suitable aprotic solvent.
Quantitative Data Summary
While a specific Certificate of Analysis for this compound was not publicly available, the following table summarizes typical specifications for a high-purity reference standard of this nature. This data is crucial for accurate quantitative analysis.
| Parameter | Typical Specification | Method of Analysis |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Purity (Assay) | ≥ 98.0% | GC-FID or LC-UV |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Complies with USP <467> | Headspace GC-MS |
| Elemental Impurities | Complies with USP <232> | ICP-MS |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds like silylated prostaglandins.[4]
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable volatile solvent (e.g., hexane, ethyl acetate) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Derivatization (for analysis of Latanoprost): To analyze for Latanoprost in a sample, it must first be derivatized to its silylated form. A common procedure involves:
-
Evaporate the sample extract containing Latanoprost to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a catalyst like pyridine.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
The resulting solution containing the silylated Latanoprost can be directly injected into the GC-MS.
-
2. GC-MS Instrumental Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the fragmentation pattern of this compound. |
3. Data Analysis:
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of the silylated Latanoprost in the sample can then be determined from this calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the analysis of non-volatile compounds and can be used to analyze Latanoprost and its silylated precursor without derivatization of the parent drug.[8]
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol). Prepare calibration standards by serial dilution.
-
Sample Preparation: For the analysis of Latanoprost in a sample, a simple protein precipitation or liquid-liquid extraction may be sufficient.
2. LC-MS/MS Instrumental Parameters (Example):
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Parameters | Optimized for the specific instrument and compound |
| MRM Transitions | To be determined by infusing a standard solution of this compound. |
3. Data Analysis:
Similar to GC-MS, construct a calibration curve using the peak areas of the standard solutions and determine the concentration of the analyte in the samples.
Visualizations
Latanoprost Mechanism of Action
Latanoprost is a prodrug that is hydrolyzed to its active form, Latanoprost acid, in the cornea.[9] Latanoprost acid is a selective agonist of the Prostaglandin F2α (FP) receptor.[1] Activation of the FP receptor in the ciliary muscle and other tissues of the eye increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[10]
Caption: Latanoprost's mechanism of action.
Prostaglandin F2α Receptor Signaling Pathway
Upon binding of an agonist like Latanoprost acid, the FP receptor, a G-protein coupled receptor (GPCR), activates signaling cascades that lead to various cellular responses. A primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11]
Caption: Prostaglandin F2α receptor signaling.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the key steps involved in the quantitative analysis of Latanoprost using this compound as a reference standard via GC-MS.
Caption: GC-MS analytical workflow.
References
- 1. Latanoprost Related Compound D United States Pharmacopeia (USP) Reference Standard | 477884-78-9 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. mdpi.com [mdpi.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Deprotection of Triethylsilyl Ethers in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of prostaglandins, a class of biologically active lipids, is a cornerstone of medicinal chemistry and drug development. These complex molecules often require a strategic approach to protecting and deprotecting various functional groups. The triethylsilyl (TES) ether is a commonly employed protecting group for hydroxyl moieties due to its moderate stability and selective cleavage under specific conditions. This document provides detailed application notes and protocols for the deprotection of TES ethers in the context of prostaglandin (B15479496) synthesis, offering researchers a practical guide to this critical synthetic step.
The successful synthesis of prostaglandin analogues relies on the chemoselective removal of protecting groups without affecting other sensitive functionalities within the molecule. TES ethers offer a balance of stability, being more robust than trimethylsilyl (B98337) (TMS) ethers, yet more labile than bulkier silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS). This differential stability allows for their selective removal in the presence of other silyl ethers, a crucial feature in multi-step synthetic routes.
This guide will cover the most common and effective reagents for TES ether deprotection, including acidic, fluoride-based, and other specialized methods. For each reagent, detailed experimental protocols are provided, along with tabulated data for easy comparison of reaction conditions and outcomes.
Data Presentation: Reagents and Conditions for TES Ether Deprotection
The following table summarizes various reagents and conditions for the deprotection of triethylsilyl ethers, with a focus on their application and selectivity in complex synthetic schemes relevant to prostaglandin synthesis.
| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Substrate/Selectivity Notes |
| Formic Acid (5-10%) | Methanol (B129727) | Room Temp. | 1 - 3 h | 70 - 85% | Highly selective for TES over TBDMS ethers. Protic solvents lead to faster reactions.[1] |
| Dichloromethane (B109758) | Room Temp. | 20 - 24 h | 50 - 60% | Slower reaction compared to methanol.[1] | |
| Hydrogen Fluoride-Pyridine (HF•Py) | Pyridine (B92270)/THF | 0 - Room Temp. | 1 - 3 h | Variable | Effective for TES cleavage. Can lead to side products from TBDMS deprotection if not carefully controlled.[1] |
| Acetonitrile | -20 - Room Temp. | Variable | Good | Used in the synthesis of Prostaglandin D2 methyl ester for cleaving a hindered silyl ether.[2] | |
| Tetrabutylammonium Fluoride (B91410) (TBAF) | THF | Room Temp. | 2 - 16 h | High | A common and general method for most silyl ethers. Selectivity can be achieved based on steric hindrance. |
| Iron(III) Chloride (FeCl₃) (catalytic) | Methanol | Room Temp. | Minutes - Hours | High | A mild and environmentally benign method. Very effective for unhindered TES ethers.[3] |
Experimental Protocols
Protocol 1: Selective Deprotection using Formic Acid in Methanol
This protocol is particularly useful for the selective deprotection of TES ethers in the presence of more robust silyl ethers like TBDMS.[1]
Materials:
-
TES-protected prostaglandin intermediate
-
Methanol (ACS grade)
-
Formic acid (88-98%)
-
10% Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the TES-protected prostaglandin intermediate in methanol (approximately 0.06 M solution).
-
Cool the solution to 5-10 °C in an ice bath.
-
Prepare a 10% solution of formic acid in methanol.
-
Add the 10% formic acid solution dropwise to the stirred solution of the prostaglandin intermediate.
-
Remove the cooling bath and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, neutralize the reaction mixture with a 10% sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the deprotected prostaglandin.
Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine (HF•Py)
This method is effective for the cleavage of TES ethers, but caution must be exercised to avoid the removal of other acid-sensitive protecting groups.[1]
Materials:
-
TES-protected prostaglandin intermediate
-
Pyridine
-
Tetrahydrofuran (THF)
-
Hydrogen Fluoride-Pyridine complex (HF•Py)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Water
Procedure:
-
Prepare a stock solution of HF•Py by mixing HF•Py, pyridine, and THF. A typical stock solution can be prepared by mixing 2 mL of HF•Py, 4 mL of pyridine, and 16 mL of THF.
-
Dissolve the TES-protected prostaglandin intermediate in pyridine (approximately 0.08 M).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold HF•Py stock solution to the stirred mixture.
-
Stir the reaction mixture at ambient temperature for 1-3 hours, monitoring the progress by TLC.
-
After completion, cool the solution and carefully neutralize the reaction with a saturated sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography.
Protocol 3: General Deprotection using Tetrabutylammonium Fluoride (TBAF)
TBAF is a widely used reagent for the cleavage of most silyl ethers. Selectivity can be achieved based on the steric environment of the silyl ether.
Materials:
-
TES-protected prostaglandin intermediate
-
Tetrahydrofuran (THF)
-
1 M solution of Tetrabutylammonium fluoride (TBAF) in THF
-
Water
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TES-protected prostaglandin intermediate in THF (approximately 0.25 M).
-
Add a 1 M solution of TBAF in THF (typically 1.1 to 1.5 equivalents per silyl ether group) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from 2 to 16 hours depending on the substrate.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Deprotection Mechanism and Workflow
The following diagrams illustrate the general mechanism of acid-catalyzed and fluoride-mediated deprotection of triethylsilyl ethers, along with a typical experimental workflow.
Caption: General mechanisms for acid-catalyzed and fluoride-mediated deprotection of TES ethers.
Caption: A typical experimental workflow for the deprotection of a TES-protected prostaglandin intermediate.
References
Application Notes and Protocols for Chiral Separation of Latanoprost and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the chiral separation of latanoprost (B1674536) and its key derivatives. The protocols focus on High-Performance Liquid Chromatography (HPLC), with additional guidance for method development using Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension. Its molecular structure contains several chiral centers, leading to the potential for various stereoisomers to be present as impurities in the final drug product. The primary isomers of concern include the 15(S)-epimer and the 5,6-trans isomer, as well as the enantiomer of latanoprost.[1][2] Regulatory authorities mandate strict control over these impurities to ensure the safety and efficacy of the drug. Therefore, robust and reliable chiral separation techniques are crucial in the development and quality control of latanoprost-based pharmaceuticals.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for the chiral separation of latanoprost and its derivatives, offering high resolution and sensitivity. Both normal-phase and reversed-phase methods have been successfully developed and validated.
Normal-Phase HPLC (NP-HPLC) for Isomer Separation
This method is particularly effective for achieving baseline separation of latanoprost from its 15(S)-epimer and 5,6-trans isomer.[1]
Experimental Protocol:
-
Objective: To achieve baseline separation of latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: Dissolve an appropriate amount of the latanoprost bulk substance or sample in the mobile phase to achieve a suitable concentration for analysis.[1]
-
Data Analysis: Identify and quantify the peaks corresponding to latanoprost and its isomers based on their retention times, which are determined by injecting standard solutions of each compound.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Amino (NH2) column |
| Mobile Phase | Heptane:2-propanol:Acetonitrile (93:6:1, v/v/v) with the addition of 0.5 mL/L of water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
Reversed-Phase HPLC (RP-HPLC) with Combined Chiral and Cyano Columns
A more comprehensive approach utilizes a combination of chiral and cyano stationary phases in a reversed-phase system. This method can separate the 15(S)-epimer, the 5,6-trans isomer, the enantiomer of latanoprost, and other degradation products, making it suitable for stability-indicating assays.[2]
Experimental Protocol:
-
Objective: To simultaneously quantify latanoprost and six related substances, including its isomers, in antiglaucoma eye drops.[2]
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation: Dilute the latanoprost eye drop formulation with the mobile phase to a concentration within the linear range of the assay.
-
Data Analysis: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Combined system of a chiral column and a cyano column |
| Mobile Phase | Gradient elution with a mixture of water, acetonitrile, and orthophosphoric acid |
| Flow Rate | Not specified, requires optimization |
| Column Temperature | Not specified, typically ambient or slightly elevated |
| Detection | UV at 210 nm[2] |
Quantitative Data Summary for HPLC Methods:
| Parameter | Latanoprost | Related Substances/Isomers | Reference |
| Linearity Range (RP-HPLC) | 40–60 µg/mL | 0.05–2.77 µg/mL | [1][2] |
| Detection Limit (LOD) | 0.025 µg/mL | Not specified | [1][2] |
| Quantification Limit (LOQ) | 0.35 µg/mL | Not specified | [1][2] |
| Recovery | 98.0–102.0% | 90.0–110.0% | [1][2] |
Supercritical Fluid Chromatography (SFC) - Method Development Guidance
General Protocol for Method Development:
-
Objective: To develop a rapid and efficient SFC method for the enantioselective separation of latanoprost and its chiral isomers.
-
Instrumentation: An SFC system equipped with a UV or Mass Spectrometry (MS) detector.
-
Initial Screening:
-
Column Selection: Screen a variety of chiral stationary phases (CSPs), particularly polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives), which have shown broad applicability in chiral SFC.[3]
-
Co-solvent Screening: Evaluate a range of polar organic modifiers, such as methanol, ethanol, and isopropanol, as co-solvents with supercritical CO2.
-
Additive Screening: For acidic compounds like latanoprost, the addition of a small amount of an acidic additive (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the co-solvent can improve peak shape and resolution.
-
-
Optimization:
-
Co-solvent Percentage: Optimize the percentage of the co-solvent in the mobile phase to achieve the best balance between retention and resolution.
-
Back Pressure and Temperature: Adjust the back pressure and column temperature to fine-tune the separation.
-
-
Sample Preparation: Dissolve the sample in the mobile phase co-solvent.
-
Detection: UV detection is common, but SFC-MS can provide greater sensitivity and specificity, aiding in peak identification.
Proposed Starting Conditions for Latanoprost SFC Method Development:
| Parameter | Suggested Starting Condition |
| Stationary Phase | Amylose-based chiral column |
| Mobile Phase | Supercritical CO2 with Methanol as co-solvent |
| Co-solvent Range | 5-40% gradient or isocratic |
| Additive | 0.1% Trifluoroacetic Acid (TFA) in Methanol |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 210 nm or MS |
Capillary Electrophoresis (CE) - Method Development Guidance
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it an attractive option for chiral analysis. The separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE).
General Protocol for Method Development:
-
Objective: To develop a high-resolution CE method for the enantiomeric separation of latanoprost.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Chiral Selector Screening:
-
Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most commonly used chiral selectors in CE. For acidic compounds like latanoprost, neutral or derivatized CDs such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin can be effective.
-
-
Background Electrolyte (BGE) Optimization:
-
pH: The pH of the BGE is a critical parameter that affects the charge of the analyte and the electroosmotic flow (EOF). For latanoprost, a pH range of 3-7 should be investigated.
-
Buffer Composition and Concentration: Phosphate (B84403) or borate (B1201080) buffers are commonly used. The concentration of the buffer and the chiral selector should be optimized to achieve the best resolution.
-
-
Applied Voltage and Temperature: The applied voltage influences the migration time and separation efficiency, while temperature affects the viscosity of the BGE and the interaction between the analyte and the chiral selector.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent at a low concentration.
Proposed Starting Conditions for Latanoprost CE Method Development:
| Parameter | Suggested Starting Condition |
| Capillary | Fused-silica, 50 µm I.D., 40-60 cm total length |
| Background Electrolyte | 25 mM phosphate buffer, pH 5.0 |
| Chiral Selector | 10-50 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Applied Voltage | 15-25 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Detection | UV at 200-210 nm |
Latanoprost Mechanism of Action: FP Receptor Signaling Pathway
Latanoprost is a prostaglandin F2α analogue that exerts its therapeutic effect by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. This action is mediated through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).
References
Application Notes and Protocols for Mass Spectrometry Fragmentation of Silylated Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a chemical derivatization technique widely employed in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to enhance the volatility and thermal stability of polar organic molecules.[1] This process involves the replacement of active hydrogen atoms in functional groups such as hydroxyls, carboxyls, amines, and thiols with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS) group.[1] The resulting silylated compounds are more amenable to GC-MS analysis, exhibiting improved peak shapes and reduced tailing.[2] Understanding the fragmentation patterns of these derivatives in the mass spectrometer is crucial for the accurate identification and structural elucidation of the original analyte. This document provides detailed application notes on the characteristic mass spectrometry fragmentation patterns of silylated organic molecules and comprehensive protocols for their derivatization and analysis.
Principles of Silylation and Mass Spectrometry Fragmentation
Silylation Chemistry
Silylation reactions involve the nucleophilic attack of a lone pair of electrons from the heteroatom (O, N, S) of the analyte on the silicon atom of the silylating agent. A base is often used to facilitate the reaction by deprotonating the active hydrogen. The choice of silylating agent depends on the desired stability of the derivative and the steric hindrance around the functional group.
-
Trimethylsilyl (TMS) Ethers: Formed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] TMS derivatives are the most volatile but also the most susceptible to hydrolysis.[1]
-
tert-Butyldimethylsilyl (TBDMS) Ethers: Formed using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). TBDMS ethers are significantly more stable to hydrolysis than TMS ethers, making them suitable for more complex sample preparation workflows.[1]
-
Triisopropylsilyl (TIPS) Ethers: Formed using reagents like triisopropylsilyl chloride (TIPS-Cl). The bulky isopropyl groups provide even greater steric hindrance, resulting in very stable derivatives.[1]
Mass Spectrometry Fragmentation of Silyl Ethers
Upon electron ionization (EI) in the mass spectrometer, silylated organic molecules undergo characteristic fragmentation pathways that provide valuable structural information. Common fragmentation mechanisms include:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. This is a common pathway for silyl ethers of alcohols.
-
Loss of a Silyl Group Substituent: For TMS derivatives, the loss of a methyl radical ([M-15]+) is frequently observed. For TBDMS derivatives, the loss of a tert-butyl radical ([M-57]+) is a dominant fragmentation pathway.
-
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur in silylated compounds containing a carbonyl group.[4]
-
Silicon-Oxygen Bond Cleavage: Direct cleavage of the Si-O bond can occur, leading to ions characteristic of the silyl group itself (e.g., m/z 73 for [Si(CH3)3]+).[5]
Characteristic Fragmentation Patterns of Silylated Molecules
The fragmentation of silylated molecules is highly dependent on the nature of the original organic molecule and the type of silyl group used.
Trimethylsilyl (TMS) Derivatives
TMS derivatives are the most extensively studied, and their fragmentation patterns are well-documented.
-
TMS Ethers of Alcohols: Primary alcohols often show a prominent [M-15]+ ion due to the loss of a methyl group. Alpha-cleavage is also common, leading to characteristic fragment ions.
-
TMS Esters of Carboxylic Acids: These derivatives typically exhibit ions corresponding to the trimethylsilyl group (m/z 73) and fragments arising from cleavage of the ester linkage.
-
TMS Derivatives of Amino Acids: Fragmentation often occurs at the bond alpha to the nitrogen atom, and characteristic ions can be used to identify the amino acid backbone.[6]
-
TMS Derivatives of Steroids: The fragmentation is complex and depends on the number and position of hydroxyl and keto groups. Common losses include methyl groups and trimethylsilanol (B90980) (TMSOH).
tert-Butyldimethylsilyl (TBDMS) Derivatives
The most prominent feature in the mass spectra of TBDMS ethers is the abundant [M-57]+ ion, resulting from the loss of the tert-butyl group.[7] This ion is often the base peak and can be used for selected ion monitoring (SIM) for enhanced sensitivity. Other fragments arise from further decomposition of the [M-57]+ ion.
Triisopropylsilyl (TIPS) Derivatives
Due to their high stability, TIPS ethers often show a more pronounced molecular ion peak compared to TMS and TBDMS derivatives. Fragmentation is generally less extensive, with the loss of an isopropyl group ([M-43]+) being a common pathway.
Quantitative Data on Fragmentation Patterns
The relative abundances of fragment ions are crucial for compound identification and can be used for quantitative analysis. The following tables summarize characteristic fragment ions and their typical relative abundances for different classes of silylated organic molecules.
Table 1: Characteristic Fragment Ions and Relative Abundances of TMS-Derivatized Organic Molecules
| Compound Class | Analyte Example | Molecular Ion (M+) | [M-15]+ (Loss of CH3) | Other Characteristic Ions (m/z) and their Relative Abundance |
| Alcohols | 1-Hexanol | Low | High | 117 (α-cleavage, High), 73 (TMS+, Moderate), 75 ([Si(CH3)2OH]+, Moderate) |
| Fatty Acids | Palmitic Acid | Moderate | High | 117 ([CH3O(CO)CH2]+, Moderate), 129, 73 (TMS+, High) |
| Amino Acids | Alanine | Low | High | 116 ([M-COOTMS]+, High), 144 ([M-CH3-CO]+, Moderate), 73 (TMS+, Moderate) |
| Steroids | Cholesterol | High | High | 368 ([M-TMSOH]+, Moderate), 129, 73 (TMS+, Moderate) |
Table 2: Characteristic Fragment Ions and Relative Abundances of TBDMS-Derivatized Organic Molecules
| Compound Class | Analyte Example | Molecular Ion (M+) | [M-57]+ (Loss of t-Bu) | Other Characteristic Ions (m/z) and their Relative Abundance |
| Alcohols | 1-Hexanol | Low | High (Often Base Peak) | 159 (α-cleavage, Moderate), 75 ([Si(CH3)2OH]+, High) |
| Steroids | Testosterone | Moderate | High (Often Base Peak) | [M-57-HOTBDMS]+ (Moderate), 115, 75 |
| Phenols | Phenol | High | High (Often Base Peak) | [M-57-CH3]+ (Low) |
Table 3: Characteristic Fragment Ions and Relative Abundances of TIPS-Derivatized Organic Molecules
| Compound Class | Analyte Example | Molecular Ion (M+) | [M-43]+ (Loss of i-Pr) | Other Characteristic Ions (m/z) and their Relative Abundance |
| Alcohols | 1-Hexanol | Moderate | High | [M-85]+ (Loss of i-Pr + Propene, Moderate), 115, 73 |
| Phenols | Phenol | High | High | [M-43-C3H6]+ (Moderate) |
(Note: Relative abundances are categorized as High, Moderate, or Low and can vary depending on the specific molecule and instrument conditions.)
Experimental Protocols
Protocol 1: Trimethylsilylation (TMS) of Alcohols, Phenols, and Carboxylic Acids
Materials:
-
Sample (dried, ~1 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
An appropriate solvent (e.g., dichloromethane, acetonitrile)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Place the dried sample into a GC vial.
-
Add 100 µL of the solvent to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before opening.
-
The sample is now ready for GC-MS analysis.
Protocol 2: tert-Butyldimethylsilylation (TBDMS) of Steroids
Materials:
-
Steroid sample (dried, ~0.5 mg)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (B52724) (anhydrous)
-
GC vials
-
Heating block
Procedure:
-
Dissolve the dried steroid sample in 100 µL of anhydrous acetonitrile in a GC vial.
-
Add 50 µL of MTBSTFA to the vial.
-
Cap the vial tightly and vortex.
-
Heat the reaction mixture at 60°C for 1 hour.
-
Cool the vial to room temperature.
-
The sample can be injected directly into the GC-MS.
Protocol 3: Triisopropylsilylation (TIPS) of Alcohols
Materials:
-
Alcohol sample (dried, ~1 mg)
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Dimethylformamide (DMF, anhydrous)
-
GC vials
Procedure:
-
Dissolve the dried alcohol sample in 200 µL of anhydrous DMF in a GC vial.
-
Add imidazole (2.0 equivalents relative to the alcohol).
-
Add TIPS-Cl (1.5 equivalents relative to the alcohol).
-
Cap the vial and stir or vortex the mixture at room temperature for 2-12 hours, depending on the steric hindrance of the alcohol.
-
The reaction can be monitored by TLC or a pilot GC-MS run.
-
Once complete, the reaction mixture can be diluted with an appropriate solvent for GC-MS analysis.
GC-MS Analysis Parameters
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[6]
-
Injector: Split/splitless injector at 250-280°C. A splitless injection is often preferred for trace analysis.[8]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C) to elute all derivatives. An example program: hold at 70°C for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min.[8]
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-650.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. thescipub.com [thescipub.com]
- 4. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] t-Butyldimethylsilyl derivatives in the gas chromatography-mass spectrometry of steroids. | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Enhancing Compound Volatility for Gas Chromatography using Silylation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview of silylation, a derivatization technique used to increase the volatility and thermal stability of compounds for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). It includes the chemical principles, common reagents, detailed experimental protocols, and troubleshooting guidelines.
Introduction
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds.[1] However, many compounds of interest in pharmaceutical research, metabolomics, and clinical chemistry, such as steroids, sugars, amino acids, and fatty acids, are non-volatile due to their polarity and the presence of active hydrogen atoms in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[1][2][3][4][5] These polar groups lead to strong intermolecular hydrogen bonding, which raises the boiling point and can cause poor chromatographic peak shape or thermal degradation at the high temperatures of the GC inlet and column.[5][6]
To overcome these limitations, chemical derivatization is employed to modify the analyte's functional groups, making them suitable for GC analysis.[1][4][6] Silylation is the most common and versatile derivatization technique.[1][5][7] It involves replacing the active hydrogens in polar functional groups with a non-polar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[2][6][8] The resulting silylated derivatives are more volatile, less polar, and more thermally stable than the parent compounds, enabling high-resolution GC analysis.[1][6][7]
Principles of Silylation
Silylation is a nucleophilic substitution reaction (SN2 type) where a proton from a polar functional group is replaced by an alkylsilyl group.[8][9][10] This modification effectively masks the polar group, achieving several key benefits for GC analysis:
-
Increased Volatility: By replacing the active hydrogen, silylation eliminates intermolecular hydrogen bonding, which is the primary reason for the low volatility of polar compounds.[5][6] The resulting derivatives have a higher vapor pressure (lower boiling point) and are readily transferred into the gas phase.[2]
-
Enhanced Thermal Stability: Silyl derivatives are generally more resistant to thermal degradation at the high temperatures used in the GC injector and column.[1][3][7][9]
-
Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions between the analyte and active sites on the column wall.[5][9] This results in better resolution and improved analytical accuracy.[1]
-
Enhanced Mass Spectrometric Identification: Silylated compounds often produce characteristic and predictable fragmentation patterns in GC-MS, which aids in structure elucidation and compound identification.[3][10][11]
The general reactivity order for functional groups with a given silylating reagent is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides [6]
Common Silylation Reagents
The choice of silylating reagent depends on the reactivity of the target compound, the presence of sterically hindered groups, and the required stability of the derivative.[12] Catalysts like Trimethylchlorosilane (TMCS) are often added to increase the reactivity of the primary reagent.[2]
| Reagent Name | Abbreviation | Target Functional Groups | Key Characteristics & Byproducts |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides | A powerful and widely used TMS donor. Byproducts (MSTFA and trifluoroacetamide) are volatile.[2][13][14] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, phenols, carboxylic acids, amines, amides | The most volatile TMS-amide available. Its byproduct, N-methyltrifluoroacetamide, is very volatile and typically elutes with the solvent front, minimizing interference.[3][14][15] |
| N,O-bis(trimethylsilyl)acetamide | BSA | Alcohols, phenols, carboxylic acids, amines | A powerful TMS donor, though its byproducts are less volatile than those of BSTFA or MSTFA.[9][10][14] |
| N-trimethylsilylimidazole | TMSI | Alcohols (including hindered), phenols, carboxylic acids | A very strong silyl donor for hydroxyl groups. Uniquely, it does not react with amine groups, allowing for selective derivatization.[2][14] |
| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Alcohols, phenols, carboxylic acids, amines, thiols | Forms t-butyldimethylsilyl (t-BDMS) derivatives, which are ~10,000 times more stable against hydrolysis than TMS derivatives, ideal for lengthy sample preparation.[1][7][16] |
| Trimethylchlorosilane | TMCS | Used as a catalyst | Added in small amounts (1-10%) to other reagents (e.g., BSTFA) to increase their reactivity for derivatizing sterically hindered and other difficult-to-silylate groups.[2][15] |
| Hexamethyldisilazane | HMDS | Alcohols, phenols | A weaker TMS donor, often used for carbohydrates.[7][9][17] |
Experimental Protocols
General Protocol for Silylation
This protocol provides a general workflow. Reaction times, temperatures, and reagent volumes should be optimized for the specific analyte.
Critical Consideration: Silylating reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and samples and solvents must be anhydrous to prevent reagent decomposition and ensure a complete reaction.[6][7][13]
-
Sample Preparation:
-
Reagent Addition:
-
Add an appropriate anhydrous aprotic solvent to dissolve the dried sample residue. Common solvents include pyridine (B92270), acetonitrile (B52724) (ACN), or dimethylformamide (DMF).[2][19] A typical volume is 50-100 µL.
-
Add the silylating reagent (and catalyst, if needed). A molar excess of at least 2:1 of the reagent to active hydrogens is recommended to drive the reaction to completion. For example, add 50-100 µL of BSTFA + 1% TMCS.
-
-
Reaction:
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for analysis. Inject an aliquot (typically 1 µL) of the reaction mixture directly into the GC or GC-MS system.[19]
-
Example Protocol: Silylation of Corticosteroids for GC-MS Analysis
This protocol is adapted for the analysis of corticosteroids, which often contain multiple hydroxyl and ketone functional groups.[19][20][21]
-
Sample Preparation: Dissolve approximately 1 mg of the corticosteroid standard or dried sample extract in 100 µL of anhydrous pyridine in a reaction vial.[19]
-
Methoximation (for keto groups): Add 50 µL of methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine). Cap the vial and heat at 60°C for 60 minutes. This step converts ketone groups to methoximes, preventing the formation of multiple silyl enol ether isomers.[18][21] Cool to room temperature.
-
Silylation: Add 100 µL of a potent silylating reagent mixture, such as MSTFA or a mixture of BSTFA and TMCS (99:1 v/v).[19]
-
Reaction: Cap the vial tightly, vortex, and heat at 70°C for 45 minutes.
-
Analysis: Cool the vial to room temperature. Inject 1 µL of the final solution into the GC-MS.
Expected Impact of Silylation on GC Analysis
The primary goal of silylation is to enable the analysis of previously non-volatile compounds. The following table illustrates the expected improvements in chromatographic performance.
| Compound Class | Example Analyte | Analysis Before Silylation | Analysis After Silylation | Improvement |
| Sugars | Glucose | Does not elute; thermal degradation | Elutes as a sharp, well-defined peak | Enables GC analysis, allowing for separation of isomers |
| Steroids | Testosterone | Broad, tailing peak; low response | Sharp, symmetrical peak; high response | Improved peak shape, sensitivity, and reproducibility[19] |
| Fatty Acids | Stearic Acid | Significant peak tailing; potential for column adsorption | Symmetrical peak with reduced retention time | Reduced analyte adsorption and improved peak symmetry[9] |
| Amino Acids | Glycine | Does not elute; exists as zwitterion | Elutes as a stable TMS-derivative | Enables GC analysis of essential biological building blocks[2] |
| Pharmaceuticals | Bisphenol A (BPA) | Poor peak shape; low volatility | Sharp, symmetrical peak | Reduced sample adsorption and band broadening[22] |
Visualizations
Caption: General experimental workflow for silylation derivatization.
Caption: Reaction of an alcohol with BSTFA to form a volatile silyl ether.
Caption: Decision logic for selecting an appropriate silylating reagent.
Troubleshooting and Key Considerations
-
Incomplete Derivatization: If chromatograms show multiple peaks for one analyte or broad/tailing peaks, the reaction may be incomplete. Increase the reaction temperature, time, or the ratio of silylating reagent.[23]
-
Reagent/Byproduct Interference: The silylating reagent and its byproducts can sometimes cause large peaks in the chromatogram. Choose a reagent like MSTFA whose byproducts are highly volatile and elute in the solvent front.[2][3][15]
-
Hydrolysis of Derivatives: TMS derivatives are susceptible to hydrolysis. Once derivatized, samples should be analyzed promptly and protected from atmospheric moisture. For applications requiring higher stability, use MTBSTFA to form more robust t-BDMS derivatives.[1][7]
-
GC Column Selection: Do not use GC columns with polar stationary phases containing active hydrogens (e.g., "WAX" or FFAP phases). Excess silylating reagent can react with the phase, permanently altering its properties. Low- to mid-polarity siloxane-based columns (e.g., DB-1, DB-5) are recommended.[2][14]
-
Injector Port Maintenance: The injection of silylating reagents can lead to the accumulation of non-volatile byproducts or silica (B1680970) deposits in the GC inlet liner. Regular replacement of the liner is crucial to prevent peak tailing and loss of sensitivity.[2]
Conclusion
Silylation is an indispensable derivatization technique that extends the power of GC and GC-MS to the analysis of a wide range of non-volatile and thermally labile compounds.[1][5] By converting polar functional groups into stable, volatile silyl derivatives, this method enables robust and reproducible analysis critical for drug development, metabolomics, and other scientific fields. Proper selection of reagents and careful attention to anhydrous reaction conditions are paramount to achieving successful and reliable results.
References
- 1. chromtech.com [chromtech.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Silylation Reagents - Regis Technologies [registech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 10. Silylation - Wikipedia [en.wikipedia.org]
- 11. Derivatization in Mass Spectrometry—1. Silylation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. selectscience.net [selectscience.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. adis-international.ro [adis-international.ro]
- 15. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. chromforum.org [chromforum.org]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing degradation of Latanoprost tris(triethylsilyl) ether during workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Latanoprost intermediates, with a specific focus on preventing the degradation of Latanoprost tris(triethylsilyl) ether during workup.
Troubleshooting Guide: Preventing Degradation of this compound
This guide addresses common issues leading to the degradation of this compound during experimental workup and purification.
Issue 1: Significant loss of product during aqueous workup.
Possible Cause: Cleavage of the triethylsilyl (TES) ether protecting groups due to non-neutral pH of the aqueous solution. Silyl (B83357) ethers are susceptible to hydrolysis under both acidic and basic conditions.[1]
Solution:
-
Neutralize the reaction mixture: Before extraction, carefully adjust the pH of the reaction mixture to approximately 7.
-
Use buffered aqueous solutions: For washing the organic layer, employ mild, buffered solutions such as saturated aqueous sodium bicarbonate (NaHCO₃) or saturated aqueous ammonium (B1175870) chloride (NH₄Cl) to maintain a neutral pH.[1]
-
Minimize contact time: Perform the aqueous extraction and washing steps as quickly as possible to reduce the exposure of the silyl ether to the aqueous phase.[2]
Issue 2: Degradation of the silyl ether during silica (B1680970) gel column chromatography.
Possible Cause: Residual acidity of the silica gel can catalyze the hydrolysis of the triethylsilyl ethers.[2]
Solution:
-
Neutralize the silica gel: Prepare a slurry of the silica gel in the chosen eluent system and add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N, typically 0.1-1% by volume). The column is then packed with this neutralized slurry. This is a common practice to prevent the degradation of acid-sensitive compounds.[2]
-
Use pre-treated silica gel: Commercially available neutral silica gel can be used as an alternative.
-
Optimize the eluent system: If possible, use a less polar eluent system to reduce the interaction of the compound with the silica gel. If a protic solvent like methanol (B129727) is necessary, the addition of a small amount of triethylamine to the eluent is highly recommended.[1]
Issue 3: Unexpected deprotection during the reaction quench.
Possible Cause: The quenching agent or the resulting mixture is too acidic or basic.
Solution:
-
Choose a mild quenching agent: Use a quenching agent that results in a near-neutral pH. For example, a saturated solution of sodium bicarbonate is a mild choice for quenching many reactions.[2]
-
Control the temperature during quenching: Perform the quench at a low temperature (e.g., 0 °C) to minimize the rate of potential degradation reactions.
Frequently Asked Questions (FAQs)
Q1: How stable are triethylsilyl (TES) ethers compared to other common silyl ethers?
A1: The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom. Generally, bulkier silyl groups are more stable. The triethylsilyl (TES) group is more stable than the trimethylsilyl (B98337) (TMS) group but less stable than the more sterically hindered tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups.[1]
Q2: Can the choice of solvent during workup affect the stability of this compound?
A2: Yes, the choice of solvent is crucial. Protic solvents, such as methanol and ethanol, can participate in the hydrolysis of silyl ethers, especially in the presence of acidic or basic catalysts.[1] It is advisable to use anhydrous aprotic solvents for dissolving and handling the silyl-protected compound whenever possible.
Q3: Are there any specific reagents to be cautious with when working with triethylsilyl-protected prostaglandins (B1171923)?
A3: Apart from strong acids and bases, fluoride (B91410) ion sources are potent reagents for silyl ether cleavage. Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly used for deprotection and should be avoided during workup if the silyl groups are to be retained.
Q4: Is this compound volatile?
A4: While not extremely volatile, some loss of product can occur during solvent removal under high vacuum, especially at elevated temperatures. It is recommended to use moderate temperatures during rotary evaporation to minimize potential loss.[2]
Data Presentation
| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis | Key Considerations for Workup |
| TMS (Trimethylsilyl) | 1 | 1 | Highly labile, often cleaved during aqueous workup or on silica gel.[1] |
| TES (Triethylsilyl) | 64 | 10-100 | Moderately stable; requires careful pH control during workup.[1] |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 | Generally stable to typical workup and chromatography conditions.[1] |
| TIPS (Triisopropylsilyl) | 700,000 | ~100,000 | Very stable, requires more forcing conditions for cleavage.[1] |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 | Highly stable, resistant to a wide range of conditions. |
Relative stability values are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed Methodology for a Mild Aqueous Workup of a Triethylsilyl-Protected Prostaglandin (B15479496) Derivative
This protocol is adapted from a procedure for a related triethylsilyl-protected prostaglandin and is designed to minimize degradation.
Objective: To isolate the triethylsilyl-protected prostaglandin from the reaction mixture while preventing the cleavage of the TES protecting groups.
Materials:
-
Reaction mixture containing the triethylsilyl-protected prostaglandin in an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous sodium chloride solution).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Rotary evaporator.
Procedure:
-
Cool the reaction mixture: If the reaction was performed at an elevated temperature, cool the mixture to room temperature. For sensitive substrates, cooling to 0 °C in an ice bath is recommended.
-
Quench the reaction (if necessary): Slowly add a saturated aqueous solution of NaHCO₃ to the reaction mixture with stirring until any gas evolution ceases. This will neutralize any remaining acidic reagents.
-
Phase separation: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, add an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer:
-
Wash the organic layer with saturated aqueous NaHCO₃ solution. Shake the separatory funnel gently and vent frequently. Separate the layers.
-
Wash the organic layer with brine. This helps to remove most of the water from the organic layer. Separate the layers.
-
-
Dry the organic layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes.
-
Filter and concentrate: Filter the drying agent and wash it with a small amount of the fresh organic solvent. Combine the filtrates and concentrate the solvent using a rotary evaporator at a moderate temperature (e.g., < 40°C).
Visualizations
Caption: Mild aqueous workup workflow for silyl-protected prostaglandins.
Caption: Troubleshooting logic for silyl ether degradation.
References
Latanoprost Isomer Analysis: A Technical Support Center for Optimal Peak Resolution in HPLC
Welcome to the Technical Support Center for the analysis of latanoprost (B1674536) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of latanoprost from its critical isomers, such as the 15(S)-epimer and the 5,6-trans isomer, using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating latanoprost isomers by HPLC?
The most frequently reported issues are poor peak resolution, peak tailing, and peak fronting. These problems can compromise the accuracy and reproducibility of quantification, which is critical for ensuring the purity, stability, and quality of latanoprost in pharmaceutical formulations.[1][2] The presence of isomers can significantly impact the drug's efficacy and safety profile.
Q2: What causes poor peak resolution between latanoprost and its isomers?
Poor resolution is often a result of suboptimal chromatographic conditions. The primary factors include an inappropriate choice of stationary phase (column) or mobile phase composition, which fails to exploit the subtle differences in polarity and stereochemistry between the isomers.[3]
Q3: My latanoprost peak is tailing. What are the likely causes?
Peak tailing for an acidic compound like latanoprost is commonly caused by secondary interactions between the analyte and the stationary phase.[1][4] Key contributors to this issue include:
-
Secondary Silanol (B1196071) Interactions: The negatively charged carboxylate group of latanoprost can interact with residual silanol groups on the silica-based column packing material, leading to a secondary, undesirable retention mechanism that causes peak tailing.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is near or above the pKa of latanoprost's carboxylic acid (approximately 4.88), the analyte will be ionized.[4] This ionized form interacts strongly with silanol groups, resulting in significant tailing.[4]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.[2][4]
-
Column Degradation or Contamination: The accumulation of contaminants on the column can also lead to poor peak shape.[4]
Q4: I am observing peak fronting. What could be the reason?
Peak fronting, where the peak is broader in the first half, can be caused by several factors:[5]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution on the column.[5][6]
-
Column Overload: Specifically, concentration overload, where the sample is too concentrated, can cause peak fronting.[2]
-
Column Collapse: A physical change in the column bed can also result in this issue.[5]
Q5: What type of HPLC column is recommended for latanoprost isomer separation?
The choice of column is critical for achieving baseline separation of latanoprost and its isomers.[7] Both normal-phase and reversed-phase methods have been successfully employed.
-
Normal-Phase HPLC: An amino (NH2) column has proven effective for the baseline separation of latanoprost from its 15(S)- and 5,6-trans isomers.[7][8]
-
Reversed-Phase HPLC: For reversed-phase methods, a modern, high-purity, end-capped silica (B1680970) column is recommended to minimize secondary silanol interactions.[4] A combination of a chiral column and a cyano column has also been used to separate a wider range of related substances, including geometric and optical isomers.[9][10]
Troubleshooting Guides
Guide 1: Improving Poor Peak Resolution
If you are experiencing inadequate separation between latanoprost and its isomers, follow these steps:
-
Optimize the Mobile Phase:
-
For Normal-Phase HPLC: Adjust the ratio of the non-polar and polar solvents. A typical mobile phase consists of heptane, 2-propanol, and acetonitrile (B52724).[7][8] Small additions of water can also influence selectivity.[7][8]
-
For Reversed-Phase HPLC: Modify the mobile phase pH. For an acidic compound like latanoprost, a lower pH (e.g., around 3.0) will suppress the ionization of the carboxylic acid group, reducing interactions with silanol groups and improving peak shape.[4] You can also experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their proportions.
-
-
Select an Appropriate Column:
-
If using a reversed-phase method and still facing resolution issues, consider switching to a normal-phase method with an amino column, which has demonstrated good selectivity for latanoprost isomers.[7]
-
For complex mixtures with multiple isomers and degradation products, a combined system of a chiral and a cyano column in a reversed-phase setup can provide enhanced separation.[9][10]
-
-
Adjust Temperature and Flow Rate:
Guide 2: Resolving Peak Tailing
Peak tailing can be systematically addressed using the following workflow:
Caption: A step-by-step workflow for troubleshooting peak tailing.
Guide 3: Addressing Peak Fronting
To resolve issues with peak fronting, consider the following:
-
Check Sample Solubility: Ensure your sample is completely dissolved in the mobile phase. If necessary, reduce the sample concentration or choose a stronger solvent for sample preparation that is still compatible with your mobile phase.[5][6]
-
Reduce Sample Load: Decrease the injection volume or the concentration of your sample to avoid column overload.[2]
-
Inspect the Column: A void at the column inlet can cause peak fronting. If suspected, reversing the column for a flush (if permitted by the manufacturer) or replacing the column may be necessary.[5]
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Isomer Separation
This method is effective for achieving baseline separation of latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost.[7][8]
-
Objective: To achieve baseline separation of latanoprost and its key isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve an appropriate amount of the latanoprost bulk substance or sample in the mobile phase to achieve a suitable concentration for analysis.
-
Data Analysis: Identify and quantify the peaks corresponding to latanoprost and its isomers based on their retention times, which are determined by injecting standard solutions of each compound.
Caption: Normal-Phase HPLC Workflow for Latanoprost Isomer Separation.
Protocol 2: Reversed-Phase HPLC with Combined Chiral and Cyano Columns
This advanced method is suitable for the simultaneous quantification of latanoprost and multiple related substances, including isomers and degradation products.[9][10]
-
Objective: To simultaneously quantify latanoprost and six related substances in eye drops.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation: Dilute the latanoprost eye drop formulation with the mobile phase to a concentration within the linear range of the assay.
Quantitative Data
The following tables summarize key performance data for different analytical methods used for latanoprost and its isomers.
Table 1: Performance Data for Normal-Phase HPLC Method
| Parameter | Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.6 |
| Recovery (%) | 98.0 - 102.0 |
Data sourced from validation studies of similar prostaglandin (B15479496) analogs.
Table 2: Performance Data for UPLC-MS Method for Isomer Quantification
| Parameter | 5,6-trans-Latanoprost | 15(S)-Latanoprost |
| Linearity Range (ng/mL) | 1 - 100 | 1 - 100 |
| Limit of Quantitation (pg/mL) | 3 | 3 |
| Average Recovery (%) | 96.50 | 95.22 |
| RSD of Recovery (%) | 1.99 | 2.34 |
Data sourced from a study on the determination of stereoisomers in latanoprost eye drops.
Table 3: Performance Data for Combined Column Reversed-Phase HPLC Method
| Parameter | Latanoprost | Related Substances |
| Linearity Range | 40–60 µg/mL | 0.05–2.77 µg/mL |
| Correlation Coefficient (r) | 0.999 | >0.999 |
| Limit of Detection (LOD) | 0.025 µg/mL | Not specified |
| Limit of Quantitation (LOQ) | 0.35 µg/mL | Not specified |
| Recovery (%) | 98.0–102.0 | 90.0–110.0 |
Data sourced from a study on the quantification of latanoprost and related substances.[9][10]
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chemtech-us.com [chemtech-us.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
Stability of Latanoprost tris(triethylsilyl) ether in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Latanoprost tris(triethylsilyl) ether in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound is a silyl-protected derivative of Latanoprost, a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma. In synthetic organic chemistry, it serves as a key intermediate or precursor in the multi-step synthesis of Latanoprost. The triethylsilyl (TES) groups protect the hydroxyl functionalities of the Latanoprost molecule, allowing for selective chemical transformations on other parts of the molecule.
Q2: How stable are triethylsilyl (TES) ethers in general?
A2: Triethylsilyl (TES) ethers are among the more labile silyl (B83357) protecting groups. Their stability is significantly influenced by the reaction conditions, particularly the pH and the presence of nucleophiles. Generally, the stability of common silyl ethers to acidic hydrolysis follows the trend: TMS (trimethylsilyl) < TES < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[1] This means that TES ethers are more susceptible to removal under acidic conditions than the bulkier silyl ethers like TBS or TIPS.
Q3: What factors can influence the stability of this compound in a solvent?
A3: Several factors can impact the stability of this compound:
-
Solvent Type: Protic solvents (e.g., alcohols like methanol (B129727) and ethanol, and water) can facilitate the hydrolysis of the silyl ether bonds, especially in the presence of acid or base catalysts.[2] Aprotic solvents (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile) are generally less prone to causing degradation, provided they are anhydrous.
-
pH of the Solution: The compound is highly sensitive to acidic and basic conditions. Both strong acids and bases will catalyze the cleavage of the TES groups.
-
Water Content: The presence of water, even in trace amounts, in a solvent can lead to the hydrolysis of the silyl ether bonds.
-
Temperature: Higher temperatures will accelerate the rate of degradation in the presence of destabilizing factors like moisture or residual acid/base.
-
Presence of Nucleophiles: Strong nucleophiles, particularly fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF), will readily cleave the Si-O bond.[3][4]
Q4: Which solvents are recommended for short-term storage or for conducting reactions with this compound?
A4: For short-term handling and reactions where the integrity of the TES groups is crucial, anhydrous aprotic solvents are recommended. These include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (B52724) (ACN)
-
Toluene
-
Hexanes
It is critical to use high-purity, anhydrous grades of these solvents to minimize hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected deprotection of one or more TES groups during a reaction. | Acidic or basic contaminants: Trace amounts of acid or base in reagents or on glassware. Wet solvents: Presence of water in the reaction solvent. Inherent instability: The TES group is known to be relatively labile. | 1. Ensure all glassware is thoroughly dried and, if necessary, base-washed and rinsed. 2. Use freshly distilled or commercially available anhydrous solvents. 3. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 4. Consider using a more robust silyl protecting group (e.g., TBS) if the reaction conditions are too harsh for TES ethers. |
| Formation of multiple products observed by TLC or HPLC analysis. | Partial deprotection: Stepwise loss of the three TES groups leading to a mixture of mono-, di-, and fully deprotected Latanoprost. Isomerization: Potential for isomerization under certain conditions. | 1. Analyze the reaction mixture at different time points to monitor the progression of the deprotection. 2. Use a buffered system if the pH cannot be strictly controlled. 3. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. |
| Low yield of the desired product after a reaction and work-up. | Loss of compound during aqueous work-up: Hydrolysis of the TES groups during extraction with aqueous solutions. Adsorption onto silica (B1680970) gel: The polar nature of partially deprotected intermediates can lead to irreversible adsorption during column chromatography. | 1. Minimize contact with aqueous layers during work-up. Use brine washes and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate. 2. Consider using a non-aqueous work-up if possible. 3. For chromatography, consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent to reduce tailing and adsorption of basic compounds. |
| Inconsistent results between experimental runs. | Variability in reagent or solvent quality: Differences in water content or impurities in solvents and reagents from different batches or suppliers. | 1. Standardize the source and quality of all solvents and reagents. 2. Routinely test solvents for water content. 3. Document all batch numbers of reagents used for traceability. |
Experimental Protocols
Protocol for a Preliminary Stability Study of this compound
This protocol outlines a general method for assessing the stability of this compound in different solvents over time.
1. Materials and Reagents:
-
This compound (of known purity)
-
Anhydrous solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH)
-
Internal standard (e.g., a stable compound with a similar chromophore that does not react under the test conditions)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in anhydrous acetonitrile.
3. Sample Preparation for Stability Testing:
-
For each solvent to be tested (ACN, THF, DCM, MeOH), prepare a solution of this compound at a final concentration of 100 µg/mL.
-
Spike each solution with the internal standard to a final concentration of 50 µg/mL.
-
Prepare multiple aliquots for each solvent in sealed autosampler vials to be analyzed at different time points.
4. Storage Conditions:
-
Store the prepared samples at a controlled room temperature (e.g., 25 °C) and protected from light.
5. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the analysis of Latanoprost and its derivatives. A starting point could be 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
6. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the percentage of the initial concentration of this compound remaining against time for each solvent.
-
The rate of degradation can be determined from the slope of this plot.
Data Presentation
The following table structure should be used to summarize the quantitative data from the stability study.
Table 1: Stability of this compound in Different Solvents at 25 °C
| Time (hours) | % Remaining in Acetonitrile | % Remaining in THF | % Remaining in DCM | % Remaining in Methanol |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Note: The values in the table are placeholders and would be filled with experimental data.
Visualizations
Caption: Experimental workflow for the stability assessment of this compound.
Caption: Stepwise deprotection pathway of this compound.
References
Common side products in the synthesis of prostaglandin derivatives
Prostaglandin (B15479496) Synthesis Technical Support Center
Welcome to the technical support center for prostaglandin derivative synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Identification of Common Side Products
Question: I am seeing multiple spots on my TLC/peaks in my HPLC analysis after synthesizing a Prostaglandin E2 (PGE2) derivative. What are the most common side products I should be looking for?
Answer: During the synthesis of PGE2 and its derivatives, several common side products can form due to the molecule's inherent instability and the presence of multiple stereocenters. Key side products to investigate include:
-
Stereoisomers: The formation of incorrect stereoisomers is a frequent issue.
-
15-epi-PGE2: Epimerization at the C-15 position is common, especially during the reduction of the C-15 ketone. This occurs because the reducing agent can attack from either face of the prostaglandin core structure. The 15(R)-epimer is often less biologically active than the desired 15(S)-epimer.
-
8-iso-PGE2 (or ent-PGE2): Isomerization at the C-8 position can occur, leading to a cis-relationship between the two side chains at C-8 and C-12, which is thermodynamically more stable than the natural trans configuration.
-
5,6-trans-PGE2: Isomerization of the C-5-C-6 double bond from the natural cis to the trans configuration can happen, particularly under acidic or thermal stress.
-
-
Degradation Products: PGE2 is sensitive to acidic and basic conditions, leading to degradation.
-
PGA2: Dehydration of the C-11 hydroxyl group under acidic conditions leads to the formation of Prostaglandin A2 (PGA2).
-
PGB2: Subsequent isomerization of PGA2, often promoted by base, results in the formation of the more stable Prostaglandin B2 (PGB2).
-
-
Reaction-Specific Byproducts:
-
Over-reduction/Oxidation Products: Depending on the specific reagents used (e.g., in the oxidation of the C-9 alcohol or reduction of the C-15 ketone), you may see byproducts resulting from incomplete or excessive reaction.
-
Protecting Group-Related Impurities: Incomplete removal of protecting groups or side reactions involving these groups can lead to complex impurity profiles.
-
A logical workflow for identifying an unknown impurity is a crucial first step in troubleshooting.
Caption: Troubleshooting workflow for impurity identification.
FAQ 2: Minimizing Epimerization at C-15
Question: My primary impurity is the 15-epi isomer. How can I improve the stereoselectivity of the C-15 ketone reduction?
Answer: The reduction of the C-15 keto group is a critical step where stereocontrol is paramount. The formation of the undesired 15(R)-epimer (15-epi) is a common challenge.
Troubleshooting Strategies:
-
Choice of Reducing Agent: The steric bulk of the reducing agent is crucial. Bulky reagents often provide better stereoselectivity by favoring hydride delivery from the less hindered face.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can significantly enhance stereoselectivity by reducing the kinetic energy of the system, which amplifies the energetic difference between the two transition states leading to the S and R isomers.
-
Use of Chiral Auxiliaries or Catalysts: Employing chiral catalysts or auxiliaries can create a chiral environment around the ketone, directing the reducing agent to a specific face.
Quantitative Data on Reducing Agent Performance: The choice of reducing agent directly impacts the ratio of the desired 15(S) product to the 15(R) epimer. Below is a summary of typical ratios obtained for the reduction of a generic 15-keto-prostaglandin intermediate.
| Reducing Agent | Typical Reaction Temp. | Typical 15(S) : 15(R) Ratio | Reference |
| Sodium Borohydride (NaBH₄) | 0 °C to RT | 60 : 40 | General Knowledge |
| Zinc Borohydride (Zn(BH₄)₂) | -40 °C to 0 °C | 85 : 15 | |
| L-Selectride® | -78 °C | > 95 : 5 | |
| Diisopinocampheylborane | -25 °C | > 98 : 2 |
Note: Ratios are illustrative and can vary based on the specific substrate and reaction conditions.
FAQ 3: Preventing Degradation to PGA and PGB Analogs
Question: During workup and purification, I'm observing the formation of what I believe are PGA2 and PGB2. How can I prevent this degradation?
Answer: The β-ketol system in the five-membered ring of PGE-series prostaglandins (B1171923) is highly susceptible to dehydration, especially under acidic or basic conditions, leading to PGA and PGB analogs.
Troubleshooting & Prevention Workflow:
Caption: Workflow to prevent PGE degradation.
Key Recommendations:
-
Maintain Neutral pH: During aqueous workups, use a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0) to avoid exposure to acidic or basic conditions.
-
Purification: Standard silica (B1680970) gel can be slightly acidic. If degradation is observed on the column, consider neutralizing the silica by pre-treating it with a solution of triethylamine (B128534) in the eluent system or use an alternative stationary phase like neutral alumina (B75360) or C18 reversed-phase silica.
-
Storage: Store purified prostaglandin derivatives in an inert solvent (e.g., ethanol, acetonitrile), under an inert atmosphere (argon or nitrogen), and at low temperatures (–20°C or –80°C) to prevent long-term degradation.
Experimental Protocols
Protocol 1: HPLC Method for Separation of PGE2 from Isomeric Impurities
This protocol provides a general method for the analytical separation of PGE2 from its common isomers.
Objective: To resolve PGE2, 15-epi-PGE2, 8-iso-PGE2, PGA2, and PGB2.
Methodology:
-
System: A standard HPLC system with a UV detector is required.
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.05% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with 25% B.
-
Linear gradient to 65% B over 20 minutes.
-
Hold at 65% B for 5 minutes.
-
Return to 25% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for PGE2 and epi-isomers). A secondary wavelength of 278 nm can be used for PGB2, which has a strong chromophore.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.
Expected Elution Order (Typical): 8-iso-PGE2 -> PGE2 -> 15-epi-PGE2 -> PGA2 -> PGB2.
Signaling Pathway Visualization
Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs). The signaling pathway for PGE2 via the EP2/EP4 receptors, which leads to an increase in intracellular cyclic AMP (cAMP), is a common mechanism of action.
Caption: PGE2 signaling pathway via EP2/EP4 receptors.
Overcoming challenges in the purification of silylated prostaglandins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of silylated prostaglandins (B1171923).
Frequently Asked Questions (FAQs)
Q1: Why are prostaglandins silylated before purification?
A1: Prostaglandins are often silylated to protect their hydroxyl groups. This process, known as protection, replaces the acidic proton of the alcohol with a silyl (B83357) group, reducing the polarity and increasing the stability of the molecule under certain chromatographic conditions. Silylation also enhances the volatility of prostaglandins, which is crucial for analysis by gas chromatography (GC).[1][2][3][4][5][6]
Q2: Which silylating agent is most suitable for my prostaglandin (B15479496)?
A2: The choice of silylating agent depends on the desired stability of the silyl ether and the specific requirements of your synthetic route. Common silylating agents include Trimethylsilyl (TMS), Tert-butyldimethylsilyl (TBS/TBDMS), and Triisopropylsilyl (TIPS) chlorides or triflates. For enhanced reactivity, especially with hindered alcohols, silyl triflates are often preferred.[7][8] For gas chromatography-mass spectrometry (GC-MS) analysis, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular choice due to the volatility of its byproducts.[9]
Q3: What are the general steps for purifying silylated prostaglandins?
A3: A typical purification workflow involves:
-
Reaction Quench and Workup: Neutralize the reaction mixture and remove water-soluble byproducts.
-
Removal of Excess Silylating Agent and Byproducts: This can often be achieved by aqueous workup or a preliminary flash chromatography step.
-
Chromatographic Purification: Techniques like flash column chromatography or preparative thin-layer chromatography (TLC) are used to isolate the desired silylated prostaglandin.
-
Purity Analysis: Techniques such as TLC, HPLC, and GC-MS are used to assess the purity of the isolated compound.[10][11]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of silylated prostaglandins.
Problem 1: Incomplete Silylation or Presence of Starting Material
Symptoms:
-
TLC analysis shows a spot corresponding to the starting prostaglandin.
-
GC-MS analysis indicates the presence of the unsilylated prostaglandin.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient silylating agent | Increase the molar equivalents of the silylating agent. |
| Presence of moisture | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Sterically hindered hydroxyl group | Use a more reactive silylating agent, such as a silyl triflate (e.g., TBS-OTf).[7] Increase the reaction temperature or time. |
| Inadequate base | Use a stronger, non-nucleophilic base like imidazole (B134444) or 2,6-lutidine.[7] |
Problem 2: Hydrolysis of the Silyl Ether During Workup or Purification
Symptoms:
-
Appearance of a more polar spot on TLC, corresponding to the deprotected prostaglandin.
-
Reduced yield of the desired silylated product.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Acidic workup conditions | Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) during workup. Avoid strong acids.[1] |
| Acidic silica (B1680970) gel for chromatography | Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent.[12] |
| Protic solvents in chromatography | Minimize the use of highly protic solvents like methanol (B129727) in the mobile phase if silyl ether lability is an issue. |
| Instability of the silyl ether | Consider using a more robust silyl protecting group. The stability of silyl ethers generally increases with steric bulk (TMS < TES < TBS < TIPS < TBDPS).[4][6][13][14] |
Relative Stability of Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS/TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| (Data sourced from multiple references)[4][6][13][14] |
Problem 3: Difficulty in Separating the Silylated Prostaglandin from Byproducts
Symptoms:
-
Co-elution of the product with non-polar impurities during column chromatography.
-
Persistent impurity peaks in GC-MS or HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Excess silylating agent and its byproducts | After the reaction, excess silylating agent can be quenched with methanol. Some byproducts, like siloxanes, can be removed by partitioning with a non-polar solvent like hexane (B92381) before chromatography. A preliminary filtration through a plug of silica gel can also be effective.[12] |
| Formation of multiple silylated species | If the prostaglandin has multiple hydroxyl groups with similar reactivity, a mixture of partially and fully silylated products may form. To favor the desired product, carefully control the stoichiometry of the silylating agent and the reaction time. For selective protection, consider using a bulkier silylating agent that will preferentially react with less sterically hindered hydroxyl groups.[7] |
| Inadequate chromatographic resolution | Optimize the solvent system for TLC and flash chromatography. A gradient elution may be necessary for complex mixtures.[12][15] For prostaglandins with subtle structural differences, such as isomers, specialized chromatographic techniques like reversed-phase HPLC may be required.[16] |
Problem 4: Visualization of Silylated Prostaglandins on TLC Plates
Symptoms:
-
Silylated prostaglandin spots are not visible under UV light.
-
Difficulty in tracking the progress of the reaction or purification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Lack of a UV chromophore | Silylated prostaglandins often lack a strong UV chromophore and will not be visible under a UV lamp unless the prostaglandin structure itself is UV active.[17][18] |
| Need for a chemical stain | Use a chemical stain for visualization. Phosphomolybdic acid (PMA) stain is a good general-purpose stain for many organic compounds, including silylated prostaglandins.[18][19][20] Potassium permanganate (B83412) (KMnO4) stain can also be effective.[7][19] |
Common TLC Stains for Silylated Prostaglandins
| Stain | Preparation | Visualization |
| Phosphomolybdic Acid (PMA) | 10 g of phosphomolybdic acid in 100 mL of ethanol. | Dip the TLC plate in the solution and heat gently with a heat gun. Spots appear as dark green or blue against a yellow-green background.[18][20] |
| Potassium Permanganate (KMnO4) | 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. | Dip the TLC plate in the solution. Spots appear as yellow or brown against a purple background.[7][19] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Prostaglandin (TBS Protection)
-
Dissolve the prostaglandin (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude silylated prostaglandin.
Protocol 2: General Procedure for Deprotection of a TBS-Silyl Ether
-
Dissolve the TBS-protected prostaglandin (1.0 eq.) in tetrahydrofuran (B95107) (THF).
-
Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.5 eq.).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected prostaglandin by flash column chromatography if necessary.[21]
Visualizations
Prostaglandin Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a silylated prostaglandin.
Caption: A general workflow for prostaglandin silylation and purification.
Troubleshooting Logic for Low Yield of Silylated Prostaglandin
This decision tree outlines a logical approach to troubleshooting low yields during the purification of silylated prostaglandins.
Caption: A decision tree for troubleshooting low yields in silylated prostaglandin purification.
Prostaglandin E2 (PGE2) Signaling Pathway
This diagram illustrates the primary signaling pathways activated by Prostaglandin E2 (PGE2) through its receptors (EP1-EP4).
Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2).[2][22][23][24][25]
References
- 1. US7268239B2 - Process for the preparation of prostaglandins and analogues thereof - Google Patents [patents.google.com]
- 2. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Preparative thin-layer and column chromatography of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandins and thromboxane: tert.-butyldimethylsilyl ethers as derivatives for their analyses by gas chromatography-mass spectrometry-selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification [chem.rochester.edu]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 [organic-chemistry.org]
- 15. silicycle.com [silicycle.com]
- 16. A fast, nondestructive purification scheme for prostaglandin H2 using a nonaqueous, bonded-phase high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. silicycle.com [silicycle.com]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. aga-analytical.com.pl [aga-analytical.com.pl]
- 20. scribd.com [scribd.com]
- 21. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Silyl Ether Deprotection
Welcome to the Technical Support Center for silyl (B83357) ether deprotection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges in selectively cleaving silyl ether protecting groups.
Troubleshooting Guides
Issue: Incomplete or Slow Deprotection
If you are observing incomplete consumption of your starting material or a sluggish reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete silyl ether deprotection.
-
Verify Reagent Quality :
-
Fluoride-Based Reagents (e.g., TBAF): Tetrabutylammonium fluoride (B91410) (TBAF) is hygroscopic. The presence of water can alter its reactivity.[1] For sensitive substrates, using a fresh bottle of anhydrous TBAF solution (typically 1M in THF) is recommended. If issues persist, consider preparing anhydrous TBAF or using alternative fluoride sources like HF-Pyridine or Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F).[1]
-
Acidic/Basic Reagents: Ensure the acid or base has not degraded over time. Check the concentration and purity of the reagent.
-
-
Optimize Reaction Conditions :
-
Temperature: For sluggish TBAF deprotections at room temperature, gently heating the reaction to 40-50 °C can often drive it to completion.[1]
-
Stoichiometry and Time: For robust silyl ethers like TIPS or TBDPS, an insufficient amount of reagent or a short reaction time may be the cause of incomplete deprotection.[1] Increase the equivalents of the deprotecting agent and/or extend the reaction time, while carefully monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
-
-
Consider a Stronger Reagent :
-
If mild conditions fail, a more powerful reagent may be necessary. For particularly stable silyl ethers like TBDPS, HF-Pyridine is a highly effective, albeit hazardous, option.[1]
-
Issue: Loss of Selectivity
When you observe the cleavage of a more stable silyl ether while targeting a more labile one, or decomposition of other functional groups, use this guide.
Factors Influencing Selectivity
Caption: Key factors that govern the selective deprotection of silyl ethers.
-
Re-evaluate Reagent Choice :
-
The choice between acidic and fluoride-based conditions is critical for selectivity.
-
Acidic Conditions: Generally deprotect less sterically hindered silyl groups faster. The order of lability is typically TMS > TES > TBS > TIPS > TBDPS.[1][2][3] This makes acidic conditions ideal for removing a primary TBS ether in the presence of a secondary or tertiary TBS ether.[2][4]
-
Fluoride-Based Conditions: The cleavage rate is influenced by both sterics and electronics.[2] They are powerful and can cleave very stable silyl ethers.
-
-
Tune Reaction Conditions :
-
Milder Reagents: For removing a labile group (e.g., TES) in the presence of a more robust one (e.g., TBDMS), consider very mild acidic conditions like 5-10% formic acid in methanol (B129727).[5]
-
Controlled Conditions: Using a stoichiometric amount of reagent at a lower temperature can significantly enhance selectivity. For example, to remove a primary TBS group in the presence of a more hindered TIPS ether, mild acidic conditions like pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol are often effective.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of silyl ether stability?
A1: The stability of silyl ethers is crucial for planning selective deprotection strategies. The stability is primarily influenced by the steric bulk of the substituents on the silicon atom.[3][6]
| Silyl Group | Abbreviation | Relative Stability (Acidic Media)[2] | Relative Stability (Basic Media)[2] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Q2: How can I selectively deprotect a primary TBS ether in the presence of a secondary TIPS ether?
A2: This is a common scenario that leverages the difference in both steric hindrance and inherent stability. Mild acidic conditions are typically the best approach. Reagents like camphorsulfonic acid (CSA), p-toluenesulfonic acid (p-TsOH), or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (like methanol) at 0 °C or room temperature are often successful.[1][2] Acetic acid in a THF/water mixture is a very mild option that can also provide high selectivity, though reaction times may be longer.[2]
Q3: I need to remove a TES group but keep a TBDMS group intact. What conditions should I try?
A3: The TES group is significantly more labile than the TBDMS group. Several methods can achieve this transformation with high selectivity.
-
Formic Acid: A solution of 5-10% formic acid in methanol provides excellent and selective deprotection of TES ethers in the presence of TBDMS ethers.[5]
-
DDQ: Catalytic amounts of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile/water can readily cleave TES and TBDMS ethers, but TES ethers are cleaved more easily.[7]
-
Specialized Reagents: Catecholborane with Wilkinson's catalyst can also be effective for this selective deprotection.[8]
Q4: My TBAF deprotection is not working on a TBDPS group. What are my options?
A4: TBDPS and TIPS groups are very stable and often require more forcing conditions for removal.[1]
-
HF-Pyridine (Olah's Reagent): This is a highly effective but hazardous reagent for cleaving robust silyl ethers. It should be used with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1]
-
TAS-F: Tris(dimethylamino)sulfonium difluorotrimethylsilicate is a more potent, anhydrous fluoride source that can be effective when TBAF fails.[1]
-
Elevated Temperature: Increasing the reaction temperature when using TBAF may be sufficient to cleave the TBDPS group, but be mindful of potential side reactions.
Q5: Can I selectively deprotect an alkyl silyl ether in the presence of an aryl silyl ether?
A5: Yes, this is possible. Aryl silyl ethers are generally more stable than alkyl silyl ethers under certain conditions.
-
Microwave-Assisted Acidic Hydrolysis: Using a mixture of acetic acid, THF, and water under microwave heating can deprotect alkyl TES and TBS ethers while leaving aryl silyl ethers and more robust alkyl silyl ethers (TIPS, TBDPS) intact.[9]
-
Catalytic LiOAc: Catalytic lithium acetate (B1210297) in moist DMF is a highly selective method for deprotecting silyl phenol (B47542) ethers while tolerating aliphatic silyl ethers.[8]
Key Experimental Protocols
Protocol 1: Selective Deprotection of a TES Ether with Formic Acid
This protocol is adapted from a method for the selective deprotection of triethylsilyl (TES) ethers in the presence of tert-butyldimethylsilyl (TBDMS) ethers.[5]
Reagents and Materials:
-
TES-protected substrate (containing a TBDMS ether)
-
Methanol (MeOH), anhydrous
-
Formic Acid (HCOOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve the silyl ether substrate (1.0 eq) in methanol to make a 0.1 M solution in a round-bottom flask.
-
Add formic acid (5-10% of the total volume, e.g., 0.5-1.0 mL for every 10 mL of MeOH).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by silica (B1680970) gel chromatography if necessary.
| Substrate Type | Reagent System | Temp. | Time | Yield | Selectivity |
| Primary TES Ether | 5% HCOOH in MeOH | RT | 1-2 h | High | Excellent (TBDMS intact)[5] |
| Secondary TES Ether | 10% HCOOH in MeOH | RT | 3-4 h | High | Excellent (TBDMS intact)[5] |
Protocol 2: Selective Deprotection of a Primary TBS Ether with Acetic Acid
This protocol is a general and mild method for cleaving less-hindered TBS ethers selectively.[2]
Reagents and Materials:
-
TBS-protected substrate (e.g., primary TBS, secondary TIPS)
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve the silyl ether substrate (1.0 eq) in a 4:1:1 (v/v/v) mixture of acetic acid, THF, and water.
-
Stir the reaction at room temperature. Note: This reaction can be slow, sometimes requiring several hours to days.
-
Monitor the reaction progress carefully by TLC.
-
Once the desired level of deprotection is achieved, dilute the mixture with ethyl acetate.
-
Carefully neutralize the solution by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
| Target Deprotection | Reagent System | Temp. | Time | Outcome |
| Primary TBS Ether | AcOH/THF/H₂O (4:1:1) | RT | 12-48 h | Selective deprotection[2] |
| Secondary/Tertiary TBS Ether | AcOH/THF/H₂O (4:1:1) | RT | Very slow | Generally stable |
Protocol 3: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
Real-time monitoring is essential for achieving selectivity, as it prevents over-reaction.[1]
TLC Monitoring Workflow
Caption: Workflow for monitoring a deprotection reaction using TLC.
Procedure:
-
Prepare the Eluent: Choose a solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) where the starting silyl ether has a higher Rf value than the more polar alcohol product.[1]
-
Spot the TLC Plate: On a TLC plate, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).
-
Develop and Visualize: Develop the plate in the eluent chamber. After development, visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate). The alcohol product will often stain more intensely.[1]
-
Interpret: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate the reaction is progressing. Stop the reaction when the starting material is consumed to avoid unwanted side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of silyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. tandfonline.com [tandfonline.com]
Minimizing epimerization during the synthesis of latanoprost analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of latanoprost (B1674536) and its analogues, with a specific focus on minimizing epimerization at the C-15 position.
Frequently Asked Questions (FAQs)
Q1: What is C-15 epimerization in the context of latanoprost synthesis, and why is it a significant concern?
A1: C-15 epimerization refers to the inversion of the stereochemistry at the 15th carbon atom of the latanoprost molecule. The desired, biologically active form is the (15R)-epimer. During synthesis, the undesired (15S)-epimer, also known as 15-epi-latanoprost, can be formed. This is a major concern because the (15S)-epimer has significantly reduced biological activity as it does not bind as effectively to the prostaglandin (B15479496) F (FP) receptor. Therefore, its presence as a process-related impurity must be carefully controlled to ensure the efficacy and quality of the final drug product.
Q2: At which stage of the synthesis is C-15 epimerization most likely to occur?
A2: The most critical step for the formation of the C-15 epimer is the reduction of the C-15 ketone intermediate to form the secondary alcohol. A non-stereoselective reduction will inevitably lead to a mixture of the (15R) and (15S) epimers. Epimerization can also potentially occur during subsequent protection or deprotection steps if the C-15 hydroxyl group is not appropriately protected or if the reaction conditions are too harsh.
Q3: What are the primary factors that influence the stereoselectivity of the C-15 ketone reduction?
A3: The stereochemical outcome of the C-15 ketone reduction is highly dependent on several factors:
-
Choice of Reducing Agent: Bulky or chiral reducing agents are employed to favor the formation of the desired (15R)-epimer.
-
Reaction Temperature: Lower temperatures generally enhance stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reduction, thereby affecting the diastereomeric ratio.
Q4: What is the role of protecting groups in minimizing epimerization?
A4: Protecting groups are essential for preventing unwanted side reactions at various functional groups during a multi-step synthesis.[1][2] In the synthesis of latanoprost analogues, appropriate protection of the hydroxyl groups, particularly at C-9 and C-11, is crucial before the C-15 ketone reduction. After the C-15 alcohol is formed with the correct stereochemistry, it may also be protected to prevent potential inversion in subsequent steps. The choice of protecting groups and the conditions for their removal must be carefully selected to avoid epimerization.[1]
Troubleshooting Guides
Problem 1: High levels of the 15(S)-epimer are detected after the reduction of the C-15 ketone.
Possible Cause 1: Non-optimal Reducing Agent
-
Question: The reducing agent I used (e.g., sodium borohydride) is not providing sufficient stereoselectivity. What are better alternatives?
-
Answer: For high stereoselectivity in the reduction of the 15-keto group in prostaglandin synthesis, sterically hindered or chiral reducing agents are recommended. Commonly used and effective reagents include L-selectride and (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Chloride). These reagents create a more sterically demanding environment around the carbonyl group, favoring hydride attack from a specific face to yield the desired (15R)-alcohol.
Possible Cause 2: Inappropriate Reaction Temperature
-
Question: My reaction is producing a nearly 1:1 mixture of epimers. Could the temperature be the issue?
-
Answer: Yes, temperature plays a critical role in stereoselectivity. Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity. It is crucial to perform the reduction at low temperatures, typically between -78 °C and -20 °C, depending on the specific reducing agent and substrate.
Possible Cause 3: Incorrect Solvent Choice
-
Question: Can the solvent affect the stereochemical outcome of the reduction?
-
Answer: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Non-coordinating, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are generally preferred for these reductions. It is advisable to consult literature for the optimal solvent for the specific reducing agent you are using.
Problem 2: The purified product still contains unacceptable levels of the 15(S)-epimer.
Question: My purification by standard column chromatography is not effectively separating the 15(R) and 15(S) epimers. What should I do? Answer: The 15(R) and 15(S) epimers are diastereomers with very similar physical properties, making their separation by standard silica (B1680970) gel chromatography challenging.[3] High-Performance Liquid Chromatography (HPLC), particularly normal-phase HPLC, is the most effective method for separating these isomers.[4][5] Utilizing a normal-phase column (e.g., an amino (NH2) column) with a non-polar mobile phase can achieve baseline separation.[4][5] It may be necessary to optimize the mobile phase composition to achieve the desired resolution.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Stereoselective C-15 Ketone Reduction
| Reducing Agent | Abbreviation | Typical Reaction Temperature | Expected Outcome |
| L-Selectride® (Lithium tri-sec-butylborohydride) | L-Selectride | -78 °C to -40 °C | Generally provides good to excellent diastereoselectivity in favor of the (15R)-epimer. |
| (-)-B-Chlorodiisopinocamphenylborane | (-)-DIP-Cl | -30 °C to 0 °C | A highly stereoselective chiral reducing agent, often yielding excellent diastereomeric excess for the (15R)-epimer. |
| Sodium Borohydride with a Chiral Catalyst (e.g., CBS) | NaBH₄ + CBS | -40 °C to -20 °C | Can provide high enantioselectivity, but the diastereoselectivity may vary depending on the substrate and catalyst. |
| Sodium Borohydride | NaBH₄ | 0 °C to room temperature | Generally results in poor stereoselectivity, leading to a mixture of (15R) and (15S) epimers. |
Note: The exact diastereomeric ratios are highly dependent on the specific substrate, solvent, and precise reaction conditions.
Experimental Protocols
Protocol 1: Stereoselective Reduction of a 15-Keto Intermediate using L-Selectride
Objective: To stereoselectively reduce the C-15 ketone of a prostaglandin intermediate to the (15R)-hydroxyl group.
Materials:
-
15-keto prostaglandin intermediate (e.g., Corey lactone derivative)
-
Anhydrous tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous sodium bicarbonate solution
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the 15-keto intermediate in anhydrous THF under a nitrogen atmosphere in a flask equipped with a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC), which is typically 1-3 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution, followed by the very careful addition of 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Add saturated aqueous sodium thiosulfate solution to decompose any remaining peroxide.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by ¹H NMR or HPLC to determine the diastereomeric ratio.
-
Purify the product by column chromatography or HPLC as required.
Protocol 2: HPLC Separation of Latanoprost and its 15(S)-Epimer
Objective: To separate and quantify latanoprost ((15R)-epimer) and 15-epi-latanoprost ((15S)-epimer) using normal-phase HPLC.[4][5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Amino (NH₂) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and acetonitrile. A typical starting ratio is 93:6:1 (v/v/v).[4][5] Small amounts of water (e.g., 0.05%) may be added to improve peak shape.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare individual standard solutions of pure latanoprost and 15(S)-latanoprost in the mobile phase at a known concentration (e.g., 10 µg/mL). Also, prepare a mixed standard solution containing both epimers to verify separation and determine retention times.
-
Sample Preparation: Dissolve a known amount of the synthesized crude or purified product in the mobile phase to a concentration within the linear range of the assay.
-
Injection: Inject the mixed standard solution to confirm the retention times and resolution between the two epimer peaks. The resolution should ideally be greater than 1.5 for accurate quantification.
-
Inject the sample solution.
-
Data Analysis: Identify the peaks for latanoprost and the 15(S)-epimer in the sample chromatogram based on the retention times from the standard injections. Quantify the amount of each epimer by comparing their respective peak areas to the standard curves.
Visualizations
Caption: Workflow for Stereoselective C-15 Ketone Reduction.
Caption: Troubleshooting High 15(S)-Epimer Formation.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. An improved synthesis of latanoprost involving effective control on 15(S) diastereomer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Stability of Silyl Ethers of Latanoprost: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical step in the synthesis and stabilization of active pharmaceutical ingredients. This guide provides a comparative analysis of the stability of trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers of latanoprost (B1674536), a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma.
The hydroxyl groups of latanoprost are susceptible to undesired reactions during synthesis and storage. Silyl (B83357) ethers are commonly employed as temporary protecting groups for these hydroxyl moieties due to their ease of installation and removal under specific conditions. The stability of these silyl ethers is crucial and is primarily dictated by the steric bulk of the substituents on the silicon atom. This guide summarizes the relative stability of TMS, TES, and TBDMS ethers, provides detailed experimental protocols for their formation and cleavage, and visually represents their stability relationships.
Data on Comparative Stability
The general order of stability for these silyl ethers under both acidic and basic conditions is:
This trend is due to the increasing steric bulk of the alkyl groups on the silicon atom (methyl in TMS, ethyl in TES, and a combination of methyl and tert-butyl in TBDMS), which hinders the approach of nucleophiles or protons that would initiate cleavage of the silicon-oxygen bond.[1][2]
The following table summarizes the relative stability and common cleavage conditions for TMS, TES, and TBDMS ethers, which can be extrapolated to their derivatives of latanoprost.
| Silyl Ether | Structure of Silyl Group | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) | Common Cleavage Conditions |
| TMS (Trimethylsilyl) | -Si(CH₃)₃ | 1 (Least Stable)[5] | 1 (Least Stable)[5] | Very mild acidic or basic conditions (e.g., K₂CO₃ in methanol, acetic acid in THF/water).[1] |
| TES (Triethylsilyl) | -Si(CH₂CH₃)₃ | 64[5] | 10-100[5] | Mildly acidic conditions (e.g., acetic acid), fluoride (B91410) reagents (e.g., TBAF). Can be cleaved selectively in the presence of TBDMS.[6] |
| TBDMS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 (Most Stable)[5] | 20,000 (Most Stable)[5] | Stronger acidic conditions (e.g., CSA in methanol) or fluoride reagents (e.g., TBAF in THF).[1][7] |
Experimental Protocols
The following are general protocols for the formation (silylation) and cleavage (desilylation) of silyl ethers, which can be adapted for the hydroxyl groups of latanoprost.
Protocol 1: Silylation of Latanoprost Hydroxyl Groups
Objective: To protect the hydroxyl groups of latanoprost as TMS, TES, or TBDMS ethers.
Materials:
-
Latanoprost
-
Silylating agent:
-
For TMS ether: Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS)
-
For TES ether: Chlorotriethylsilane (TESCl)
-
For TBDMS ether: tert-Butyldimethylsilyl chloride (TBDMSCl)
-
-
Base: Imidazole (B134444) or Triethylamine
-
Anhydrous solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
Procedure:
-
Dissolve latanoprost (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the corresponding silyl chloride (TMSCl, TESCl, or TBDMSCl; 1.2 equivalents per hydroxyl group) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude silylated latanoprost by column chromatography on silica (B1680970) gel.
Protocol 2: Comparative Stability Study under Acidic Conditions
Objective: To compare the stability of TMS, TES, and TBDMS ethers of latanoprost under acidic conditions.
Materials:
-
TMS-, TES-, and TBDMS-protected latanoprost
-
Acidic solution: e.g., 1:1:1 mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water.[5]
-
Internal standard (for quantitative analysis)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare separate solutions of TMS-, TES-, and TBDMS-protected latanoprost of known concentration in THF.
-
Add a known amount of a suitable internal standard to each solution.
-
At time zero (t=0), inject an aliquot of each solution into the HPLC to determine the initial peak area ratio of the silylated latanoprost to the internal standard.
-
To each solution, add the acidic solution and maintain the reaction at a constant temperature (e.g., 25 °C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture, quench with a saturated sodium bicarbonate solution, extract with an appropriate organic solvent, and inject into the HPLC.
-
Calculate the percentage of the remaining silyl ether at each time point by comparing the peak area ratio to the initial ratio at t=0.
-
Plot the percentage of remaining silyl ether versus time for each derivative to compare their rates of hydrolysis.
Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether of Latanoprost
Objective: To deprotect a TBDMS ether of latanoprost.
Materials:
-
TBDMS-protected latanoprost
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium (B1175870) Chloride solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Brine
Procedure:
-
Dissolve the TBDMS-protected latanoprost in THF.
-
Add a 1 M solution of TBAF in THF (1.1 to 1.5 equivalents per silyl ether group) to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Once the deprotection is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected latanoprost by column chromatography if necessary.
Visualizing Stability and Cleavage Pathways
The following diagrams, generated using Graphviz, illustrate the logical relationships in the stability of the silyl ethers and a general experimental workflow for their stability assessment.
Caption: Relative stability of silyl ethers of latanoprost.
Caption: Workflow for assessing the stability of latanoprost silyl ethers.
References
- 1. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103543216A - Method for determining impurities in latanoprost eye drops - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Prostaglandin Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in prostaglandin (B15479496) active pharmaceutical ingredients (APIs) and drug products are critical for ensuring their safety, efficacy, and stability. Cross-validation of analytical methods is a vital process in pharmaceutical development and quality control, providing documented evidence that a method is suitable for its intended purpose. This guide offers an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of prostaglandin impurities, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The choice between HPLC and GC-MS for impurity profiling is contingent on the physicochemical properties of the impurities and the API.[1][2] HPLC is generally the preferred method for non-volatile and thermally labile compounds, a category into which many prostaglandins (B1171923) and their degradation products fall.[2] Conversely, GC-MS is highly effective for the analysis of volatile and semi-volatile impurities.[2] The following table summarizes typical performance characteristics for each technique in the context of impurity profiling.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Commentary |
| Limit of Detection (LOD) | 0.005% - 0.05% (relative to API)[1] | 0.01 ppm - 10 ppm (for residual solvents)[1] | HPLC demonstrates high sensitivity for non-volatile impurities, while GC-MS excels in detecting trace levels of volatile compounds.[1] |
| Limit of Quantitation (LOQ) | ~0.01% - 0.15% (relative to API) | ~0.03 ppm - 30 ppm (for residual solvents) | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.999[1] | > 0.998[1] | Both methods exhibit excellent linearity across a wide concentration range, which is essential for accurate quantification.[1] |
| Accuracy (% Recovery) | 98% - 102%[1] | 95% - 105%[1] | High accuracy is attainable with both techniques, ensuring the reliability of the reported impurity levels.[1] |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC typically offers slightly better precision for the analysis of non-volatile compounds. |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors. | Very high, with mass spectrometry providing definitive identification. | GC-MS offers superior specificity due to the detailed mass spectral data it generates.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of prostaglandin impurities using HPLC and GC-MS.
Stability-Indicating RP-HPLC Method for Prostaglandin E1 and its Impurities
This method is designed for the separation and quantification of Prostaglandin E1 (PGE1) and its primary degradation product, Prostaglandin A1 (PGA1).[3]
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[3]
-
Column : Kromasil 5 C18 (250 × 4.6 mm id, 5 µm particle size).[3]
-
Mobile Phase : Acetonitrile and pH 3 phosphate (B84403) buffer (37:63, v/v).[3]
-
Flow Rate : 1.0 mL/min.
-
Detection : 205 nm for PGE1 and 230 nm for PGA1.[3]
-
Injection Volume : 20 µL.
-
Column Temperature : 25°C.
Validation of the HPLC Method:
| Parameter | Prostaglandin E1 (PGE1) | Prostaglandin A1 (PGA1) |
| Limit of Quantitation (LOQ) | 3 µg/mL[3] | 0.5 µg/mL[3] |
GC-MS Method for the Analysis of Prostaglandins
This method is suitable for the simultaneous determination of various prostaglandins after derivatization to increase their volatility.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]
-
Column : DB-1 fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature : 280°C.
-
Oven Temperature Program : Initial temperature of 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 10 min.
-
Derivatization : Prostaglandins are converted to their methoxime-pentafluorobenzyl ester-trimethylsilyl ether derivatives prior to injection.
-
Ionization Mode : Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI).[4]
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
Mandatory Visualization
Logical Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for prostaglandin impurities, ensuring the reliability and comparability of results between different techniques.
References
Comparison of different silylating agents for prostaglandin protection
For researchers, scientists, and drug development professionals engaged in the analysis of prostaglandins (B1171923), the effective protection of their hydroxyl and carboxyl groups is a critical step, particularly for gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of common silylating agents, supported by experimental data, to aid in the selection of the most appropriate reagent for your analytical needs.
Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes. Their analysis is crucial for understanding inflammation, pain, and various other biological functions. Due to their low volatility and thermal instability, derivatization is a necessary prerequisite for their analysis by GC-MS. Silylation, the process of replacing active hydrogens in hydroxyl and carboxyl groups with a trialkylsilyl group, is the most common derivatization technique employed for this purpose. This guide will delve into a comparison of various silylating agents, their performance, and the relevant experimental protocols.
Comparison of Common Silylating Agents
The choice of silylating agent can significantly impact the efficiency of derivatization, the stability of the resulting derivatives, and the overall success of the GC-MS analysis. The most commonly used silylating agents for prostaglandin (B15479496) protection are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Other reagents, such as those that introduce bulkier silyl (B83357) groups like tert-butyldimethylsilyl (TBDMS), are also utilized for specific applications.
| Silylating Agent | Key Features & Performance | Common Applications & Notes |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | - High Volatility of By-products: The primary by-product, N-methyltrifluoroacetamide, is highly volatile, which minimizes interference in the chromatogram. - High Silylating Power: MSTFA is a strong silylating agent, capable of derivatizing even sterically hindered hydroxyl groups. Its silylating power can be further enhanced with catalysts like ammonium (B1175870) iodide and ethanethiol. - Clean Reactions: MSTFA reactions typically do not produce by-products that can damage the GC column. | - Widely used for the derivatization of a broad range of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) which are structurally related to prostaglandins. - Often used in a two-step derivatization process for prostaglandins, following methoximation of the ketone groups. |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | - Effective Silylating Agent: BSTFA is a powerful silylating agent with similar reactivity to MSTFA for many compounds. - Less Volatile By-products: The by-products of BSTFA are less volatile than those of MSTFA, which can sometimes lead to interfering peaks in the chromatogram. | - A common alternative to MSTFA for the trimethylsilylation of various functional groups. - For some compounds with high molecular mass, BSTFA may not produce a characteristic fragmentation pattern in MS analysis.[1][2][3] |
| TBDMS-based reagents (e.g., MTBSTFA) | - Formation of Stable Derivatives: Tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than trimethylsilyl (B98337) (TMS) ethers, offering advantages during sample preparation and analysis. - Steric Hindrance: The bulkiness of the TBDMS group can lead to selective silylation of less sterically hindered hydroxyl groups. However, for compounds with sterically hindered sites, MTBSTFA may result in low or no signal.[1][2][3] | - Useful when enhanced stability of the derivative is required. - The choice between TMS and TBDMS derivatization often depends on the specific prostaglandin and the analytical requirements. |
Experimental Protocols
The successful derivatization of prostaglandins for GC-MS analysis typically involves a two-step process: methoximation to protect the ketone groups, followed by silylation of the hydroxyl and carboxyl groups. This approach prevents the formation of multiple derivatives from the tautomeric forms of the keto-prostaglandins.
Detailed Two-Step Derivatization Protocol for Prostaglandin Analysis
This protocol is a general guideline and may require optimization for specific prostaglandins and instrumentation.
Materials:
-
Prostaglandin standard or sample extract
-
Methoxyamine hydrochloride (MOX) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
Silylating agent (e.g., MSTFA or BSTFA, with or without 1% TMCS as a catalyst)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Heating block or oven
-
GC-MS vials with caps
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Ensure the prostaglandin sample is dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.
-
-
Methoximation:
-
To the dried sample in a GC-MS vial, add 50 µL of the methoxyamine hydrochloride solution.
-
Cap the vial tightly and vortex to dissolve the sample.
-
Heat the vial at 60°C for 1 hour to convert the ketone groups to methoximes.[4]
-
After heating, cool the vial to room temperature.
-
-
Silylation:
-
To the methoximated sample, add 50 µL of the silylating agent (e.g., MSTFA).
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 60°C for 30 minutes to complete the silylation of hydroxyl and carboxyl groups.[5]
-
After heating, cool the vial to room temperature.
-
-
GC-MS Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Note: The stability of TMS derivatives can be limited. It is recommended to analyze the samples as soon as possible after derivatization.[6]
Visualizing the Prostaglandin Biosynthesis Pathway and Analytical Workflow
To provide a clearer understanding of the context in which prostaglandin derivatization is performed, the following diagrams illustrate the prostaglandin biosynthesis pathway and a typical experimental workflow for prostaglandin analysis.
Caption: Prostaglandin Biosynthesis Pathway.
Caption: GC-MS Analysis Workflow.
Conclusion
The selection of an appropriate silylating agent is a critical decision in the analytical workflow for prostaglandins. MSTFA is a highly effective and widely used reagent due to the high volatility of its by-products and its strong silylating power. BSTFA presents a viable alternative, though potential interference from its by-products should be considered. For applications requiring enhanced derivative stability, TBDMS-based reagents are a valuable option, with the caveat of potential steric hindrance issues. The provided two-step derivatization protocol offers a robust starting point for the successful analysis of prostaglandins by GC-MS. By carefully considering the properties of each silylating agent and optimizing the experimental protocol, researchers can achieve reliable and accurate quantification of these important biological molecules.
References
- 1. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
A Comparative Benchmarking of Latanoprost Synthesis: Corey's Landmark Route Versus Modern Organocatalytic Strategies
For researchers, scientists, and drug development professionals, this guide provides a critical comparison of synthetic routes to the prostaglandin (B15479496) analogue latanoprost (B1674536), benchmarking modern, streamlined syntheses against the seminal work of E.J. Corey. We present a detailed analysis of key performance indicators, complete experimental protocols for pivotal reactions, and visual representations of the synthetic strategies to aid in the evaluation and selection of the most efficient and practical approach for laboratory and industrial-scale production.
Latanoprost, a potent prostaglandin F2α analogue, is a first-line treatment for glaucoma and ocular hypertension. Its complex stereochemical architecture has made it a challenging and enduring target for synthetic organic chemists. The foundational total synthesis of prostaglandins (B1171923) by E.J. Corey and his group in 1969 laid the groundwork for accessing this class of molecules, including latanoprost.[1][2][3] However, in the ensuing decades, the drive for greater efficiency, stereocontrol, and sustainability has led to the development of innovative new routes. This guide focuses on comparing Corey's classical approach with contemporary organocatalytic and "pot-economical" syntheses developed by the research groups of Hayashi and Aggarwal.
Executive Summary of Synthetic Routes
The table below summarizes the key quantitative metrics for the different synthetic strategies, offering a direct comparison of their overall efficiency.
| Metric | E.J. Corey's Synthesis (PGF2α) | Hayashi's Organocatalytic Synthesis (2023) | Aggarwal's Organocatalytic Synthesis (2015) |
| Overall Yield | Not explicitly stated for latanoprost, but the PGF2α synthesis is multi-step with moderate overall yield. | 24%[4][5][6] | 30-42% from key bicyclic enal intermediate[7] |
| Number of Steps | ~17 steps to PGF2α[3] | 6 "pots" (a sequence of reactions in the same vessel)[4][5][6] | 8 steps from a key bicyclic enal intermediate[7] |
| Key Intermediate | Corey Lactone | Substituted Cyclopentanone | Bicyclic Enal |
| Key Reactions | Diels-Alder, Baeyer-Villiger Oxidation, Iodolactonization, Wittig, Horner-Wadsworth-Emmons | Krische Allylation, Organocatalytic Michael Addition, Mukaiyama Aldol (B89426) Reaction, Olefin Metathesis | Organocatalytic Aldol Reaction, Stahl Oxidation, Horner-Wadsworth-Emmons |
| Stereocontrol | Substrate-controlled, resolution of enantiomers | Catalyst and reagent-controlled | Catalyst-controlled |
Strategic Comparison of the Synthetic Pathways
The fundamental difference between the classical and modern approaches lies in the strategy for constructing the stereochemically rich cyclopentane (B165970) core of latanoprost.
E.J. Corey's Bicyclo[2.2.1]heptane Approach
Corey's elegant synthesis commences with a Diels-Alder reaction to establish the bicyclo[2.2.1]heptane framework. This rigid bicyclic system serves as a stereochemical template, allowing for controlled functionalization of the cyclopentane ring. Key transformations include a Baeyer-Villiger oxidation to form a lactone, followed by an iodolactonization to install the requisite stereocenters. The two side chains are then appended using well-established methodologies: the Horner-Wadsworth-Emmons reaction for the ω-chain and a Wittig reaction for the α-chain. While groundbreaking and demonstrating exceptional control of stereochemistry, this linear sequence involves numerous steps and the need for resolution of enantiomers.[1][2][3]
Hayashi's "Pot-Economical" Organocatalytic Synthesis
A recent advancement from the Hayashi group employs a "pot-economical" strategy, where multiple reaction steps are performed sequentially in the same reaction vessel, minimizing purification and handling.[4][5][6] This approach constructs the cyclopentane core through a key organocatalyst-mediated Michael reaction and a subsequent intramolecular Mukaiyama aldol reaction.[4][5][6] The ω-chain is introduced early via a Krische allylation, and the α-chain is installed using olefin metathesis. This convergent and highly stereoselective route significantly reduces the number of separate operations.[4][5][6]
Aggarwal's Organocatalytic Approach via a Bicyclic Enal
The Aggarwal group has developed a concise synthesis that hinges on the organocatalytic dimerization of succinaldehyde (B1195056) to form a key bicyclic enal intermediate.[7] This intermediate is then elaborated to latanoprost in a limited number of steps. A key feature of this route is the efficient construction of the core structure with high enantioselectivity, driven by the chiral organocatalyst. The side chains are subsequently introduced using modern synthetic methods.[7]
Experimental Protocols for Key Reactions
Corey's Synthesis: Horner-Wadsworth-Emmons Reaction for ω-Chain Installation
This reaction is a pivotal step in the Corey synthesis for attaching the ω-side chain to the Corey lactone-derived aldehyde.
Procedure: To a solution of the phosphonate (B1237965) reagent (dimethyl (2-oxo-4-phenylbutyl)phosphonate) in a suitable aprotic solvent such as dimethoxyethane (DME) is added a strong base, typically sodium hydride, at 0 °C to generate the phosphonate anion. After stirring for a short period, a solution of the Corey aldehyde in the same solvent is added dropwise. The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting enone is then purified by column chromatography.[8]
Hayashi's Synthesis: Organocatalyst-Mediated Michael Reaction
This key step in Hayashi's synthesis establishes the stereochemistry of the cyclopentane core.
Procedure: In a reaction vessel, the aldehyde substrate and 4-nitro-3-butene-2-one are dissolved in an appropriate solvent. To this solution is added the diphenylprolinol silyl ether organocatalyst. The reaction mixture is stirred at room temperature until the starting materials are consumed. The product, a substituted cyclopentanone, is then directly used in the subsequent intramolecular Mukaiyama aldol reaction within the same "pot" after the addition of the necessary reagents.[4][5]
Aggarwal's Synthesis: Organocatalytic Aldol Reaction to form the Bicyclic Enal
This reaction efficiently constructs the core bicyclic structure of the key intermediate.
Procedure: Succinaldehyde is treated with a catalytic amount of L-proline in a suitable solvent. The reaction proceeds via an organocatalytic aldol condensation cascade to furnish the bicyclic enal intermediate. The product is then isolated and purified before proceeding to the subsequent steps of side-chain installation.[7]
Conclusion
E.J. Corey's synthesis of prostaglandins remains a landmark achievement in organic chemistry, demonstrating a masterful control of stereochemistry through a substrate-controlled approach. However, for the synthesis of latanoprost, modern organocatalytic and pot-economical strategies developed by researchers like Hayashi and Aggarwal offer significant advantages in terms of step- and atom-economy, and overall efficiency. These newer routes leverage the power of catalysis to achieve high levels of stereocontrol and streamline the synthetic sequence, making them highly attractive for both academic and industrial applications. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors such as scale, cost of starting materials and reagents, and the desired level of operational simplicity.
References
- 1. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. synarchive.com [synarchive.com]
- 4. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02978F [pubs.rsc.org]
- 5. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of latanoprost (B1674536) and its related substances. Ensuring the purity and stability of latanoprost, a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma, is critical for drug safety and efficacy.[1][2][3] This document summarizes key performance data from various studies, details experimental protocols, and offers visual representations of analytical workflows to aid in the selection and implementation of appropriate analytical methods.
Analytical Methodologies for Latanoprost and Impurities
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of latanoprost and the detection of its impurities.[2] Various HPLC methods have been developed and validated, each with specific advantages in terms of sensitivity, specificity, and efficiency. The choice of method often depends on the specific impurities being targeted, such as process-related impurities or degradation products.
Common Latanoprost Related Substances
Several related substances and degradation products of latanoprost have been identified and are critical to monitor. These include:
-
15(S)-Latanoprost (Impurity E): An epimer of latanoprost.
-
5,6-trans-Latanoprost (Impurity F): A geometric isomer of latanoprost.[4]
-
Latanoprost Acid (Impurity H): A major degradation product formed by hydrolysis of the isopropyl ester.[1]
-
15-keto-Latanoprost: A minor degradation product.[1]
-
Synthetic derivatives: Such as triphenylphosphine (B44618) oxide (TPPO) and propan-2-yl 5-(diphenylphosphoryl)pentanoate (IDPP).[1]
Regulatory bodies like the FDA and EMA provide guidelines on acceptable levels of these impurities in latanoprost formulations.[2]
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of different HPLC methods developed for the analysis of latanoprost and its related substances.
Table 1: Performance Characteristics of a Validated HPLC Method for Latanoprost and Related Substances
| Parameter | Latanoprost | Related Substances | Reference |
| Linearity Range | 40–60 µg/mL | 0.05–2.77 µg/mL | [1][4][5] |
| Correlation Coefficient (r) | 0.999 | - | [1][4][5] |
| Recovery | 98.0–102.0% | 90.0–110.0% | [1][4][5] |
| Limit of Detection (LOD) | 0.025 µg/mL | - | [1][4][5] |
| Limit of Quantification (LOQ) | 0.35 µg/mL | - | [1][4][5] |
Table 2: Comparison of Different HPLC Columns and Conditions
| Method | Column | Mobile Phase | Detection | Key Separations | Reference |
| Method A | Combined Chiral and Cyano Columns | Reverse-phase gradient elution | UV at 210 nm | Latanoprost isomers ((15S)-latanoprost, 5,6-trans latanoprost), degradants (latanoprost acid, 15-ketolatanoprost), and synthetic derivatives. | [1] |
| Method B | NH2 Column | Heptane-2-propanol-acetonitrile (93:6:1, v/v) with water | Not specified | Baseline separation of latanoprost and its isomers 15(S)-latanoprost and 5,6-trans-latanoprost. | [3][4] |
| Method C | Hypersil BDS CN (250 x 4.6 mm), 5 µm | Gradient mixture of phosphate (B84403) buffer (pH 3.2), acetonitrile, and methanol | UV at 210 nm and 295 nm | Not specified | |
| Method D | Agilent Eclipse XDB-C-18 (150 x 4.6 mm), 3.5 µm | Acetonitrile and water (70:30, v/v) with 0.1% trifluoroacetic acid (pH 3.0) | UV at 205 nm | Quantification of latanoprost at nanogram levels. | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline typical experimental protocols for forced degradation studies and HPLC analysis.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating capability of an analytical method by generating potential degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Mix the latanoprost solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the latanoprost solution with 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before analysis. In some cases, using 0.2 M NaOH can lead to complete hydrolysis to latanoprost acid.[1]
-
Oxidative Degradation: Treat the latanoprost solution with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose the latanoprost solution to high temperatures (e.g., 70°C). Latanoprost has been shown to degrade at rates of 0.15 µg/mL/day at 37°C and 0.29 µg/mL/day at 50°C.[7]
-
Photodegradation: Expose the latanoprost solution to UV light. Latanoprost is known to be unstable under UV exposure.[8][9]
Figure 1: Workflow for Forced Degradation Studies of Latanoprost.
HPLC Method for Latanoprost and Related Substances
The following is a representative HPLC protocol for the analysis of latanoprost and its impurities.
Chromatographic Conditions:
-
Column: A combination of chiral and cyano columns.[1]
-
Mobile Phase: Reverse-phase gradient elution.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 80 µL (optimized for low concentration formulations).
-
Column Temperature: 25°C.
System Suitability Testing:
A solution for system suitability testing should contain latanoprost and its major impurities, such as Impurity F and Impurity H, at specified concentrations to ensure the chromatographic system is performing adequately.[10]
Figure 2: General Workflow for HPLC Analysis of Latanoprost.
Challenges in Latanoprost Analysis
The analysis of latanoprost in ophthalmic solutions presents a significant challenge due to its very low concentration, typically 0.005% (50 µg/mL). This low concentration, combined with the weak UV absorbance of the latanoprost molecule, can make direct analysis difficult and may require sample pre-treatment or concentration steps, such as lyophilization, to enhance sensitivity.[11]
Conclusion
The selection of an appropriate analytical method for latanoprost and its related substances is crucial for ensuring product quality and patient safety. This guide provides a comparative overview of various HPLC methods, highlighting their performance characteristics and experimental protocols. The presented data and workflows can assist researchers and drug development professionals in choosing or developing a suitable stability-indicating method for their specific needs. The development of sensitive, precise, and accurate analytical procedures is an ongoing effort to ensure the high pharmaceutical quality of low-dose latanoprost products.[1][4][5]
References
- 1. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN103543216A - Method for determining impurities in latanoprost eye drops - Google Patents [patents.google.com]
Navigating the Chromatographic Separation of Latanoprost and its Silylated Derivatives
A Comparative Guide to Retention Times in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For researchers and professionals in drug development and analysis, understanding the chromatographic behavior of active pharmaceutical ingredients (APIs) and their derivatives is paramount for accurate quantification and quality control. This guide provides a comparative analysis of the relative retention times of the prostaglandin (B15479496) analogue latanoprost (B1674536) and its silylated derivatives in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). While silylation is a derivatization technique more commonly employed to increase volatility for gas chromatography (GC), its impact on the polarity and, consequently, the retention time in RP-HPLC is a critical consideration for analytical method development.
Understanding the Impact of Silylation on RP-HPLC Retention
Silylation involves the replacement of active hydrogen atoms in functional groups, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups, with a trimethylsilyl (B98337) (TMS) group. In the case of latanoprost, which possesses two hydroxyl groups and a carboxylic acid function after hydrolysis of its isopropyl ester, silylation renders the molecule significantly more non-polar.
In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds with higher polarity elute faster, resulting in shorter retention times, as they have a weaker affinity for the stationary phase. Conversely, non-polar compounds interact more strongly with the stationary phase, leading to longer retention times. Therefore, the silylation of latanoprost is expected to substantially increase its retention time in an RP-HPLC system.
Comparative Retention Time Data
The following table summarizes the expected and reported retention times for latanoprost and its potential silylated derivatives under typical RP-HPLC conditions. The data for the silylated derivatives are illustrative, based on the established principles of chromatography, to demonstrate the anticipated increase in retention.
| Compound | Structure | Derivatization | Expected Change in Polarity | Predicted Relative Retention Time (RRT) | Reported/Predicted Retention Time (min) |
| Latanoprost | Latanoprost Molecule | None | Polar | 1.00 | 7.633[1] |
| Mono-silylated Latanoprost | Latanoprost with one TMS group | Silylation | Less Polar | > 1.00 | > 7.633 |
| Di-silylated Latanoprost | Latanoprost with two TMS groups | Silylation | Significantly Less Polar | >> 1.00 | >> 7.633 |
| Tri-silylated Latanoprost Acid | Latanoprost acid with three TMS groups | Silylation | Most Non-Polar | >>> 1.00 | >>> 7.633 |
Note: The predicted retention times for silylated derivatives are relative to the underivatized latanoprost and will vary depending on the specific chromatographic conditions.
Experimental Protocols
Detailed methodologies for the analysis of latanoprost and the theoretical derivatization for RP-HPLC are provided below.
RP-HPLC Method for Latanoprost Analysis
This method is adapted from a validated procedure for the determination of latanoprost in pharmaceutical dosage forms.[1]
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector is utilized.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed as the stationary phase.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), both containing 0.05% trifluoroacetic acid, is used.
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 210 nm.
-
Sample Preparation: A standard solution of latanoprost is prepared by dissolving the reference standard in the mobile phase to achieve a known concentration (e.g., 5 µg/mL).
Protocol for Silylation of Latanoprost (for analytical purposes)
This is a general procedure for silylation, typically used for GC-MS analysis, which can be adapted for exploratory RP-HPLC studies.
-
Reagents:
-
Latanoprost standard
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)
-
-
Procedure:
-
A known amount of the latanoprost standard is placed in a clean, dry reaction vial.
-
The standard is dissolved in a small volume of the anhydrous solvent.
-
An excess of the silylating agent is added to the vial.
-
The vial is securely capped and heated (e.g., at 60-70 °C) for a specified period (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection into the HPLC system. It is crucial to use a mobile phase that is compatible with the derivatized sample.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow from sample preparation to the comparative analysis of latanoprost and its silylated derivatives.
Caption: Workflow for the comparative analysis of latanoprost and its silylated derivatives by RP-HPLC.
References
A Comparative Guide to the Spectroscopic Data of Latanoprost Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for various silyl (B83357) ethers of latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma. The silylation of latanoprost's hydroxyl groups is a common practice in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to enhance volatility and thermal stability. This document focuses on the trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triethylsilyl (TES) ethers of latanoprost, offering a side-by-side comparison of their key spectroscopic features.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for latanoprost and its TMS, TBDMS, and TES silyl ethers. The data for the silyl ethers are predicted based on established principles of silylation on alcohol functionalities.
¹H NMR Spectroscopy Data
Silylation of the hydroxyl groups on latanoprost results in the appearance of new signals corresponding to the protons of the silyl groups and a downfield shift of the protons attached to the oxygen-bearing carbons.
| Proton Assignment | Latanoprost (Predicted) | Latanoprost-TMS Ether (Predicted) | Latanoprost-TBDMS Ether (Predicted) | Latanoprost-TES Ether (Predicted) |
| -Si(CH₃)₃ | - | ~0.1 ppm (s, 27H) | - | - |
| -Si(CH₃)₂(C(CH₃)₃) | - | - | ~0.1 ppm (s, 18H), ~0.9 ppm (s, 27H) | - |
| -Si(CH₂CH₃)₃ | - | - | - | ~0.6 ppm (q, 18H), ~0.9 ppm (t, 27H) |
| CH-OH (C9, C11, C15) | ~3.5-4.1 ppm (m) | ~3.5-4.1 ppm (m, shifted slightly downfield) | ~3.5-4.1 ppm (m, shifted slightly downfield) | ~3.5-4.1 ppm (m, shifted slightly downfield) |
| -OH | Variable (broad s) | Absent | Absent | Absent |
¹³C NMR Spectroscopy Data
The introduction of silyl ethers introduces new carbon signals from the silyl groups and causes a slight shift in the signals of the carbon atoms bonded to the silyloxy groups.
| Carbon Assignment | Latanoprost (Predicted) | Latanoprost-TMS Ether (Predicted) | Latanoprost-TBDMS Ether (Predicted) | Latanoprost-TES Ether (Predicted) |
| -Si(CH₃)₃ | - | ~0 ppm | - | - |
| -Si(CH₃)₂(C(CH₃)₃) | - | - | ~-4 ppm (Si-CH₃), ~18 ppm (Si-C), ~26 ppm (C-(CH₃)₃) | - |
| -Si(CH₂CH₃)₃ | - | - | - | ~5 ppm (Si-CH₂), ~7 ppm (CH₃) |
| C-OH (C9, C11, C15) | ~70-75 ppm | Shifted slightly | Shifted slightly | Shifted slightly |
IR Spectroscopy Data
The most significant change in the IR spectrum upon silylation is the disappearance of the broad O-H stretching vibration and the appearance of a strong Si-O stretching band. The IR spectrum of pure latanoprost shows characteristic peaks at 3374 cm⁻¹ (aliphatic O-H stretching) and 1729 cm⁻¹ (stretching of ester carbonyl group)[1].
| Vibrational Mode | Latanoprost | Latanoprost Silyl Ethers (General) |
| O-H stretch | ~3374 cm⁻¹ (broad) | Absent |
| C=O stretch (ester) | ~1729 cm⁻¹ | ~1729 cm⁻¹ |
| Si-O stretch | - | ~1050-1150 cm⁻¹ (strong) |
| C-H stretch (aliphatic) | ~2933 cm⁻¹ | ~2933 cm⁻¹ |
Mass Spectrometry Data
Silylation significantly increases the molecular weight of latanoprost, which is readily observed in the mass spectrum. The molecular ion peak ([M]⁺) or a related ion (e.g., [M+H]⁺, [M+Na]⁺) will shift to a higher m/z value.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Latanoprost | C₂₆H₄₀O₅ | 432.59 | 433.29 |
| Latanoprost-tris(TMS) Ether | C₃₅H₆₄O₅Si₃ | 649.12 | 650.12 |
| Latanoprost-tris(TBDMS) Ether | C₄₄H₈₂O₅Si₃ | 775.40 | 776.40 |
| Latanoprost-tris(TES) Ether | C₄₄H₈₂O₅Si₃ | 775.40 | 776.40 |
Experimental Protocols
The following is a general protocol for the silylation of latanoprost for spectroscopic analysis. This protocol can be adapted for TMS, TBDMS, and TES ethers by selecting the appropriate silylating agent.
Materials:
-
Latanoprost standard
-
Silylating agent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for TMS derivatization.
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for TBDMS derivatization.
-
N,O-Bis(triethylsilyl)trifluoroacetamide (BESTA) or Triethylsilyl chloride (TESCl) with a base (e.g., imidazole, pyridine) for TES derivatization.
-
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Heating block or water bath
-
Vials with screw caps (B75204) and PTFE septa
Procedure:
-
Sample Preparation: Accurately weigh a small amount of latanoprost (e.g., 1 mg) into a clean, dry vial.
-
Dissolution: Dissolve the latanoprost in a minimal amount of the chosen anhydrous solvent (e.g., 100 µL of pyridine).
-
Addition of Silylating Agent: Under an inert atmosphere, add an excess of the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Reaction: Cap the vial tightly and heat the mixture at a specified temperature (e.g., 60-70 °C) for a designated time (e.g., 30-60 minutes). The optimal conditions may vary depending on the silylating agent.
-
Cooling and Analysis: Allow the reaction mixture to cool to room temperature. The derivatized sample is now ready for spectroscopic analysis (NMR, IR, GC-MS). For GC-MS analysis, the sample may need to be diluted with an appropriate solvent.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and analysis of latanoprost silyl ethers.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of latanoprost silyl ethers.
Logic for Spectroscopic Comparison
This diagram outlines the logical approach for comparing the spectroscopic data of the different latanoprost silyl ethers.
Caption: Logical framework for comparing spectroscopic data based on structural variations of silyl ethers.
References
Assessing the impact of different protecting groups on reaction outcomes in prostaglandin synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in the multi-step synthesis of prostaglandins (B1171923). The nature of the protecting group can profoundly influence reaction yields, stereoselectivity, and the formation of byproducts. This guide provides an objective comparison of commonly employed protecting groups for hydroxyl and carboxylic acid functionalities in prostaglandin (B15479496) synthesis, supported by experimental data to inform rational selection and optimize synthetic strategies.
Impact of Hydroxyl Protecting Groups on Selective Acylation
The selective protection of the multiple hydroxyl groups present in prostaglandin intermediates is a pivotal step that dictates the regiochemical outcome of subsequent transformations. A study on a key prostaglandin intermediate containing both C9 and C11 hydroxyl groups provides a direct comparison of pivaloyl (Piv) and benzoyl (Bz) protecting groups for the selective acylation of the less sterically hindered C11 hydroxyl group.
Data Presentation: Selective Protection of the C11-Hydroxyl Group
| Protecting Group | Reagent | Desired Product (11-O-Protected) Yield (%) | 9-O-Protected Byproduct Yield (%) | 9,11-di-O-Protected Byproduct Yield (%) |
| Pivaloyl (Piv) | Pivaloyl chloride | 50.0[1] | 4.7[1] | 8.0[1] |
| Benzoyl (Bz) | Benzoyl chloride | 52.4[1] | 6.7[1] | 8.0[1] |
The data indicates that while both protecting groups favor the desired C11-acylation, the use of benzoyl chloride results in a slightly higher yield of the target mono-protected product compared to pivaloyl chloride.[1] However, it also leads to a slightly higher yield of the undesired 9-O-acylated byproduct.[1] The choice between these two may therefore depend on the ease of separation of the desired product from the isomeric byproduct.
Impact of Carboxylic Acid Protecting Groups
The carboxylic acid moiety of prostaglandins is typically protected as an ester to prevent its interference in reactions targeting other functional groups. Common choices include methyl and benzyl (B1604629) esters, selected for their stability and orthogonal deprotection conditions relative to the hydroxyl protecting groups.
While specific comparative yield data for the installation of different ester protecting groups on a prostaglandin precursor is not extensively documented in comparative studies, the choice is often dictated by the overall synthetic strategy. Benzyl esters are frequently employed due to their facile removal by hydrogenolysis, a mild method that is often compatible with other functional groups present in the molecule.[4][5] Methyl esters are also widely used and are typically cleaved under basic or acidic hydrolysis conditions.[4][6] The selection of a particular ester is therefore a strategic decision based on the planned subsequent reaction steps and the stability of other protecting groups towards the chosen deprotection method.
Experimental Protocols
Selective Benzoylation of the 11-Hydroxyl Group of a Prostaglandin Intermediate
This protocol is adapted from a reported procedure for the selective protection of a diol intermediate.[1]
Materials:
-
Prostaglandin diol intermediate
-
Benzoyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve the prostaglandin diol intermediate in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution (typically 1.2 to 1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (typically 1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired 11-O-benzoyl product from the 9-O-benzoyl and 9,11-di-O-benzoyl byproducts.
Selective Pivaloylation of the 11-Hydroxyl Group of a Prostaglandin Intermediate
This protocol is adapted from a reported procedure for the selective protection of a diol intermediate.[1]
Materials:
-
Prostaglandin diol intermediate
-
Pivaloyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Follow the same procedure as for the benzoylation, substituting pivaloyl chloride for benzoyl chloride.
-
The reaction may require a longer reaction time or warming to room temperature to proceed to completion, as pivaloyl chloride is generally less reactive than benzoyl chloride due to steric hindrance. Monitor the reaction progress by TLC.
-
Workup and purification are performed as described for the benzoylation protocol.
Visualization of Synthetic Strategy
The following diagrams illustrate key aspects of protecting group strategy in prostaglandin synthesis.
Caption: Generalized workflow for prostaglandin synthesis highlighting the role of protecting groups.
Caption: Orthogonal protecting group strategy in prostaglandin synthesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Latanoprost Tris(triethylsilyl) Ether
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Latanoprost tris(triethylsilyl) ether, a crucial intermediate in prostaglandin (B15479496) research. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Understanding the Hazards
-
Latanoprost: The active pharmaceutical ingredient is a potent prostaglandin analogue. An SDS for Latanoprost indicates it is a combustible solid and carries a risk of reproductive toxicity.
-
Triethylsilyl Ethers: These groups are sensitive to moisture and can hydrolyze, particularly under acidic or basic conditions, to form triethylsilanol.
-
Triethylsilanol: The SDS for this potential hydrolysis product classifies it as a flammable liquid that may cause skin and eye irritation.
Therefore, this compound should be handled as a combustible liquid with potential reproductive toxicity and as a substance that can generate flammable and irritating byproducts upon decomposition.
II. Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative data related to the known and potential hazards.
| Property | Latanoprost (Core API) | Triethylsilanol (Potential Hydrolysis Product) | This compound |
| Physical State | Solid | Liquid | Neat Oil |
| Flammability | Combustible Solid | Flammable Liquid | Combustible Liquid (Storage Class 10) |
| Primary Health Hazards | Reproductive Toxin | Irritant | Potential Reproductive Toxin, Irritant |
| Storage Temperature | - | - | -20°C[1] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
- Wear standard laboratory attire, including a flame-retardant lab coat.
- Use chemical-resistant gloves (nitrile or neoprene).
- Wear safety glasses with side shields or chemical splash goggles.
- Work in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
- Collect all waste containing this compound, including pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, vials), in a dedicated, clearly labeled, and sealed waste container.
- The container should be made of a material compatible with organic solvents.
- Label the container as "Hazardous Waste: this compound (Combustible Liquid, Potential Reproductive Toxin)."
3. In-Lab Neutralization (for small spills):
- This procedure should only be performed by trained personnel in a chemical fume hood.
- For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
- Carefully transfer the absorbed material to the designated hazardous waste container.
- Decontaminate the spill area with a suitable laboratory detergent and water.
4. Final Disposal:
- Do not dispose of this compound down the drain or in regular trash.
- Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
- Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
IV. Experimental Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
